Sarasinoside B1
Description
Properties
Molecular Formula |
C61H98N2O25 |
|---|---|
Molecular Weight |
1259.4 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C61H98N2O25/c1-25(2)18-29(68)19-26(3)31-11-12-32-30-10-13-39-59(6,7)40(15-17-61(39,9)33(30)14-16-60(31,32)8)86-58-53(47(74)38(24-81-58)85-54-41(62-27(4)66)48(75)44(71)35(20-64)82-54)87-55-42(63-28(5)67)49(76)46(73)37(84-55)23-80-57-52(43(70)34(69)22-79-57)88-56-51(78)50(77)45(72)36(21-65)83-56/h18,26,31-32,34-58,64-65,69-78H,10-17,19-24H2,1-9H3,(H,62,66)(H,63,67)/t26-,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43+,44+,45-,46-,47+,48-,49-,50+,51-,52-,53-,54+,55+,56+,57+,58+,60-,61-/m1/s1 |
InChI Key |
RLZMJVGFNSVJOP-KIPYLZTJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Sarasinoside B1 in Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarasinoside B1 is a norlanostane-triterpenoid oligoglycoside, a type of saponin (B1150181), first discovered in marine sponges. These compounds have garnered interest within the scientific community due to their notable biological activities, including cytotoxic and piscicidal effects. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, intended for professionals in marine natural product research and drug development.
Introduction
Marine sponges are a prolific source of novel secondary metabolites with diverse chemical structures and significant pharmacological potential. Among these are the sarasinosides, a class of triterpenoid (B12794562) saponins (B1172615) characterized by a 30-norlanostane aglycone and a complex oligosaccharide chain. This compound, a prominent member of this family, was first isolated from the Palauan marine sponge Asteropus sarasinosum.[1] It has since been identified in other sponge species, such as Melophlus sarasinorum.[2][3] The potent biological activities of this compound, particularly its cytotoxicity against various cancer cell lines, underscore its potential as a lead compound for drug discovery.
Discovery and Initial Isolation
The initial discovery of this compound was part of a broader investigation into the chemical constituents of the marine sponge Asteropus sarasinosum collected in Palau.[1] Subsequent studies have also reported its presence in the sponge Melophlus sarasinorum from locations such as the Bismarck Sea and the Solomon Islands.[2][4] The isolation of this compound typically follows a bioassay-guided fractionation approach, where extracts of the sponge are systematically separated, and the resulting fractions are tested for biological activity to guide the purification of the active compounds.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C55H88N2O22 | Inferred from related sarasinosides |
| Appearance | Amorphous solid | [2] |
Note: A complete, publicly available table of ¹H and ¹³C NMR assignments for this compound is not readily found in the reviewed literature. The structural determination was based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, and comparison with the spectral data of other known sarasinosides. Researchers are directed to the primary literature for more detailed spectroscopic information.[1][2]
Experimental Protocols
The following protocols are generalized from methodologies reported for the isolation and biological evaluation of sarasinosides and other marine saponins.
Isolation and Purification of this compound
This protocol describes a typical bioassay-guided fractionation process for the isolation of this compound from marine sponge tissue.
4.1.1 Extraction
-
Lyophilize the collected sponge material to remove water.
-
Grind the dried sponge tissue into a fine powder.
-
Perform exhaustive extraction of the powdered sponge material with a 1:1 mixture of methanol (B129727) (CH₃OH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature.[3]
-
Combine the solvent extracts and evaporate under reduced pressure to yield a crude extract.
4.1.2 Solvent Partitioning
-
Suspend the crude extract in 90% aqueous methanol.
-
Partition the aqueous methanol suspension against n-hexane to remove nonpolar lipids.
-
Separate the layers and concentrate the aqueous methanol fraction.
-
Further partition the resulting residue between water and n-butanol.
-
Collect the n-butanol fraction, which is enriched with saponins, and evaporate the solvent.
4.1.3 Chromatographic Purification
-
Subject the n-butanol fraction to Vacuum Liquid Chromatography (VLC) on a C18 reversed-phase silica (B1680970) gel column.[3]
-
Elute the column with a stepwise gradient of decreasingly polar solvents, such as a methanol/water gradient.[3]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) and bioassays.
-
Pool the active fractions and subject them to further purification by High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and is commonly used to evaluate the cytotoxic potential of natural products.
-
Cell Culture: Culture human cancer cell lines (e.g., K562 leukemia, A549 lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a solvent control (vehicle) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Biological Activity and Mechanism of Action
Quantitative Data on Biological Activity
This compound has demonstrated significant biological activities, as summarized in the table below.
Table 2: Biological Activity of this compound and Related Compounds
| Compound | Assay | Cell Line / Organism | Activity | Reference |
| This compound | Piscicidal | Poecilia reticulata (guppy) | LD₅₀ = 0.6 µM (48h) | [5] |
| Sarasinoside A₁ | Cytotoxicity | K562 (leukemia) | IC₅₀ = 5.0 µM | [5] |
| Sarasinoside A₁ | Cytotoxicity | A549 (lung carcinoma) | LC₅₀ between 7.4 and >100 µM | [3] |
| Sarasinoside M₂ | Cytotoxicity | Neuro-2a (mouse neuroblastoma) | IC₅₀ = 5.8 ± 0.3 µM | [2] |
| Sarasinoside M₂ | Cytotoxicity | HepG2 (human hepatocyte carcinoma) | IC₅₀ = 5.9 ± 1.2 µM | [2] |
Mechanism of Action
The precise mechanism of action for the cytotoxic effects of this compound has not been fully elucidated. Early studies of related sarasinosides suggested a potential for inhibition of protein kinase C (PKC). However, there is a lack of direct experimental evidence to support this hypothesis for this compound. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
Visualizations
Experimental Workflow for this compound Discovery
Caption: Bioassay-guided isolation workflow for this compound.
Logical Relationship in Bioassay-Guided Fractionation
Caption: Iterative cycle of bioassay-guided fractionation.
Conclusion
This compound represents a compelling example of a bioactive natural product from a marine sponge with the potential for further development. Its discovery highlights the importance of exploring marine biodiversity for novel chemical entities. While its cytotoxic properties are well-documented, a deeper understanding of its mechanism of action is necessary to fully realize its therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of marine drug discovery and development.
References
Sarasinoside B1: A Comprehensive Technical Guide to its Structural Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside B1 is a complex triterpenoid (B12794562) glycoside first isolated from the marine sponge Asteropus sarasinosum.[1][2] As a member of the sarasinoside family, it belongs to the class of 30-norlanostane-triterpenoidal oligoglycosides.[1][3] These natural products have garnered significant interest within the scientific community due to their unique structural features and potential biological activities. This technical guide provides an in-depth overview of the structural elucidation and stereochemical determination of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.
Structural Elucidation
The structural framework of this compound was primarily determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation studies.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy were instrumental in piecing together the intricate structure of this compound. The ¹H NMR spectrum revealed the presence of characteristic signals for the triterpenoid aglycone and the sugar moieties. The ¹³C NMR spectrum, in turn, provided the carbon framework of the entire molecule.
Table 1: ¹³C NMR Spectral Data for the Aglycone of this compound (in C₅D₅N)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 36.1 |
| 2 | 26.6 |
| 3 | 88.9 |
| 4 | 39.4 |
| 5 | 53.0 |
| 6 | 21.0 |
| 7 | 27.9 |
| 8 | 134.5 |
| 9 | 134.0 |
| 10 | 37.1 |
| 11 | 25.1 |
| 12 | 30.9 |
| 13 | 44.5 |
| 14 | 50.1 |
| 15 | 32.7 |
| 16 | 28.1 |
| 17 | 52.5 |
| 18 | 16.2 |
| 19 | 18.5 |
| 20 | 36.5 |
| 21 | 18.7 |
| 22 | 38.9 |
| 23 | 200.1 |
| 24 | 124.0 |
| 25 | 156.4 |
| 26 | 27.5 |
| 27 | 20.6 |
| 28 | 24.8 |
| 29 | 16.6 |
Table 2: ¹³C NMR Spectral Data for the Oligosaccharide Chain of this compound (in C₅D₅N)
| Sugar Unit | Carbon No. | Chemical Shift (δ) ppm |
| Xylose (Xyl) | 1' | 105.7 |
| 2' | 75.2 | |
| 3' | 78.4 | |
| 4' | 71.1 | |
| 5' | 67.0 | |
| Glucose (Glc) | 1'' | 104.9 |
| 2'' | 76.8 | |
| 3'' | 78.0 | |
| 4'' | 71.5 | |
| 5'' | 78.0 | |
| 6'' | 62.7 | |
| N-acetylglucosamine (GlcNAc) | 1''' | 102.8 |
| 2''' | 57.0 | |
| 3''' | 75.0 | |
| 4''' | 71.1 | |
| 5''' | 78.4 | |
| 6''' | 62.7 | |
| N-acetylgalactosamine (GalNAc) | 1'''' | 102.0 |
| 2'''' | 52.0 | |
| 3'''' | 72.0 | |
| 4'''' | 69.1 | |
| 5'''' | 76.8 | |
| 6'''' | 62.7 | |
| Xylose (Xyl) | 1''''' | 106.0 |
| 2''''' | 75.2 | |
| 3''''' | 78.4 | |
| 4''''' | 71.1 | |
| 5''''' | 67.0 |
Note: The specific assignments were determined by 2D NMR experiments.
Mass Spectrometry (MS):
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight and elemental composition of this compound. The mass spectrum showed a molecular ion peak that, in conjunction with the NMR data, confirmed the molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M + Na]⁺ | 1341 |
| [M + H]⁺ | 1319 |
Chemical Degradation
Acid hydrolysis of this compound was performed to break the glycosidic linkages and isolate the aglycone and individual sugar units. The monosaccharides were then identified by comparison with authentic samples using techniques such as gas chromatography (GC). This analysis confirmed the presence of D-xylose, D-glucose, N-acetyl-D-glucosamine, and N-acetyl-D-galactosamine.
Stereochemistry
The determination of the absolute stereochemistry of the numerous chiral centers in this compound was a critical and challenging aspect of its structural elucidation. This was achieved through a combination of advanced NMR techniques and chemical derivatization methods.
While the original literature does not explicitly detail the method for every stereocenter, the stereochemistry of related natural products has often been determined using methods such as the modified Mosher's method for secondary alcohols. This involves the formation of diastereomeric esters with a chiral reagent, followed by ¹H NMR analysis to deduce the absolute configuration. For the sugar moieties, the D-configuration of the monosaccharides was established by comparing their GC retention times with those of authentic D- and L-sugars after derivatization.
Experimental Protocols
Isolation and Purification of this compound
-
Extraction: The marine sponge Asteropus sarasinosum was collected and immediately preserved in methanol (B129727). The sponge material was then homogenized and extracted exhaustively with methanol.
-
Solvent Partitioning: The methanol extract was concentrated under reduced pressure and partitioned between n-butanol and water. The n-butanol layer, containing the glycosides, was collected.
-
Chromatography: The butanol-soluble fraction was subjected to a series of chromatographic separations.
-
Initial Separation: The extract was first fractionated using column chromatography on silica (B1680970) gel with a gradient of chloroform-methanol-water.
-
Further Purification: Fractions containing this compound were further purified by repeated column chromatography on silica gel and reversed-phase (C18) silica gel.
-
Final Purification: The final purification was achieved by high-performance liquid chromatography (HPLC) on a reversed-phase column to yield pure this compound.
-
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound was dissolved in deuterated pyridine (B92270) (C₅D₅N).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR data.
Mass Spectrometry
-
Sample Preparation: A solution of this compound was prepared in a suitable matrix for FAB-MS.
-
Instrumentation: A double-focusing mass spectrometer equipped with a FAB ion source was used.
-
Data Acquisition: The mass spectrum was recorded in the positive ion mode.
Acid Hydrolysis
-
A solution of this compound in aqueous trifluoroacetic acid was heated.
-
The reaction mixture was then evaporated to dryness.
-
The residue was partitioned between water and an organic solvent to separate the water-soluble sugars from the aglycone.
-
The aqueous layer containing the monosaccharides was analyzed by GC after appropriate derivatization.
Visualizations
References
The Biological Activity of Sarasinoside B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside B1 is a triterpenoid (B12794562) saponin (B1150181) first isolated from the marine sponge Asteropus sarasinosum.[1] Like other members of the sarasinoside family, it possesses a complex structure featuring a norlanostane-type triterpenoid aglycone linked to an oligosaccharide chain. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic and piscicidal effects. It includes a compilation of quantitative data, generalized experimental protocols for the assays conducted, and visualizations of relevant workflows and potential signaling pathways.
Biological Activities of this compound
The primary biological activities reported for this compound and its close analogs are cytotoxicity against various cancer cell lines and piscicidal activity. Other reported activities for the broader sarasinoside class include antifouling and antimicrobial effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and related sarasinosides.
| Compound | Biological Activity | Cell Line / Organism | Measurement | Value (µM) | Reference |
| This compound | Cytotoxicity | Neuro-2a (mouse neuroblastoma) | IC50 | Moderate (exact value not specified) | [1][2] |
| Cytotoxicity | HepG2 (human hepatocyte carcinoma) | IC50 | Moderate (exact value not specified) | [1][2] | |
| Piscicidal Activity | Poecilia reticulata (guppy) | LD50 (48h) | 0.6 | [3] | |
| Sarasinoside A1 | Cytotoxicity | P388 (murine leukemia) | IC50 | 2.2 | [3] |
| Cytotoxicity | K562 (human myelogenous leukemia) | IC50 | 5.0 | [3] | |
| Piscicidal Activity | Poecilia reticulata (guppy) | LD50 (48h) | 0.3 | [3] | |
| Sarasinoside A3 | Cytotoxicity | K562 (human myelogenous leukemia) | IC50 | 13.3 | [3] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, this section provides generalized methodologies for the key assays used to determine its biological activities.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells (e.g., Neuro-2a, HepG2) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from nanomolar to micromolar). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a fresh solution of MTT in serum-free medium or PBS is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Piscicidal Activity Assay
This bioassay is used to determine the toxicity of a substance to fish.
Principle: The assay measures the mortality rate of a model fish species when exposed to different concentrations of the test compound over a specified period.
Generalized Protocol:
-
Test Organism: A small, readily available fish species like the guppy (Poecilia reticulata) is commonly used.
-
Acclimation: Fish are acclimated to laboratory conditions in aquaria for a period before the experiment.
-
Test Conditions: The assay is conducted in glass tanks containing a defined volume of water with controlled temperature, pH, and dissolved oxygen levels.
-
Compound Exposure: A range of concentrations of this compound are added to the test tanks. A control tank with no compound is also maintained.
-
Observation: The fish are observed for a set period (e.g., 48 hours), and the number of mortalities in each tank is recorded at regular intervals.
-
Data Analysis: The lethal concentration 50 (LD50), the concentration of the compound that causes mortality in 50% of the test population, is calculated using statistical methods such as probit analysis.
Visualizations
Experimental Workflow for this compound Bioactivity Screening
The following diagram illustrates a general workflow from the collection of the marine sponge to the evaluation of the biological activity of isolated compounds like this compound.
Hypothetical Apoptosis Signaling Pathway for Triterpenoid Saponins (B1172615)
While the specific mechanism of action for this compound has not been elucidated, many triterpenoid saponins are known to induce apoptosis in cancer cells. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism for this compound's cytotoxic activity. This is a hypothetical representation and has not been experimentally confirmed for this compound.
Conclusion and Future Directions
This compound has demonstrated notable biological activities, particularly cytotoxicity against cancer cell lines and potent piscicidal effects. The available data suggest its potential as a lead compound for the development of new therapeutic agents or as a valuable tool for studying cellular processes. However, a significant knowledge gap exists regarding its precise mechanism of action. Future research should focus on:
-
Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand the basis of its cytotoxicity. This could involve studies on apoptosis induction, cell cycle arrest, and other potential mechanisms.
-
Comprehensive Bioactivity Profiling: Expanding the screening of this compound against a wider range of cancer cell lines, as well as exploring its potential in other areas such as anti-inflammatory, antiviral, and immunomodulatory activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activity, which could guide the design of more potent and selective compounds.
A deeper understanding of the biological activities and mechanism of action of this compound will be crucial for harnessing its full therapeutic potential.
References
- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]
- 3. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Sarasinoside B1: An In-depth Technical Guide to Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarasinoside B1, a norlanostane-type triterpenoid (B12794562) oligoglycoside isolated from the marine sponge Melophlus sarasinorum, has garnered scientific interest due to its potent biological activities. Primarily recognized for its cytotoxic effects against various cancer cell lines and its piscicidal properties, recent computational studies have expanded its potential therapeutic applications to include antifouling activities. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on empirically observed cytotoxicity and the computationally hypothesized inhibition of acetylcholinesterase. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this document presents the prevailing hypotheses, supported by available data and parallels with other cytotoxic natural products. Detailed experimental protocols for assessing its biological activities are also provided to facilitate further research in this promising area of marine natural product drug discovery.
Introduction
Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the sarasinosides, a class of triterpenoid glycosides, have demonstrated significant cytotoxic potential. This compound, first isolated from the Palauan marine sponge Asteropus sarasinosum, is a notable member of this family. Its complex structure, featuring a norlanostane aglycone and an oligosaccharide chain, underpins its biological activities. This guide provides a comprehensive overview of the hypothesized mechanisms through which this compound exerts its cytotoxic and other biological effects, offering a foundational resource for researchers in oncology, marine biology, and pharmacology.
Hypothesized Mechanisms of Action
The mechanism of action for this compound has not been definitively established through direct experimental evidence. However, based on its observed biological activities and computational modeling, two primary hypotheses have emerged: induction of cytotoxicity in cancer cells and inhibition of acetylcholinesterase.
Cytotoxicity and Potential Anti-Cancer Mechanisms
This compound and its congeners have consistently demonstrated moderate to strong cytotoxic activity against a range of cancer cell lines. This suggests that this compound may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.
A common mechanism for cytotoxic compounds is the induction of programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It is hypothesized that this compound may trigger apoptosis in cancer cells by:
-
Modulating Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
-
Activating Caspases: Initiating the caspase cascade (e.g., caspase-3, -7, -9), leading to the cleavage of key cellular substrates and the execution of apoptosis.
Another plausible mechanism is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division. This compound could potentially induce cell cycle arrest at critical checkpoints (e.g., G1/S or G2/M) by:
-
Modulating Cyclins and Cyclin-Dependent Kinases (CDKs): Interfering with the expression or activity of key cell cycle regulators, such as Cyclin B1 and CDK1, which are crucial for entry into mitosis.
While not yet demonstrated for this compound, other natural product-based cytotoxic agents often exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer. It is plausible that this compound could impact one or more of the following:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is central to cell proliferation, differentiation, and survival. Inhibition of this pathway could lead to decreased cancer cell growth.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Its inhibition is a common mechanism for anti-cancer drugs.
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway is involved in cytokine signaling and has been implicated in the proliferation and survival of certain cancer cells.
The following diagram illustrates the potential signaling pathways that could be affected by this compound, leading to its cytotoxic effects.
Antifouling Activity via Acetylcholinesterase Inhibition
A more recent hypothesis, stemming from computational studies, suggests that sarasinosides may act as antifouling agents by inhibiting the enzyme acetylcholinesterase (AChE).[1]
Acetylcholinesterase is a critical enzyme in the nervous system of many marine organisms, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine, causing paralysis and death in fouling organisms like barnacle larvae. Molecular docking studies have suggested that sarasinosides can bind to the active site of AChE, potentially inhibiting its function.[1] This provides a plausible mechanism for the observed antifouling properties of sponge extracts containing these compounds.
The proposed mechanism is as follows:
-
This compound binds to the active site of AChE in fouling organisms.
-
This binding blocks the access of acetylcholine to the enzyme's catalytic site.
-
Acetylcholine accumulates in the synapse, leading to overstimulation of nerve signaling.
-
The organism becomes paralyzed and is unable to attach to surfaces.
The following diagram illustrates this hypothesized mechanism.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Cytotoxicity Data for Sarasinosides
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Neuro-2a | Cytotoxicity | ~5-18 | [2] |
| HepG2 | Cytotoxicity | ~5-18 | [2] | |
| Sarasinoside A1 | P388 (leukemia) | Cytotoxicity | 2.2 | [3] |
| K562 (leukemia) | Cytotoxicity | 5.0 | [3] | |
| Sarasinoside A3 | K562 (leukemia) | Cytotoxicity | 13.3 | [3] |
Table 2: Piscicidal Activity of Sarasinosides
| Compound | Organism | Assay Type | LD50 (µM) | Time Point | Reference |
| Sarasinoside A1 | Poecilia reticulata | Piscicidal | 0.3 | 48 h | [3] |
| This compound | Poecilia reticulata | Piscicidal | 0.6 | 48 h | [3] |
Experimental Protocols
To facilitate further investigation into the mechanisms of action of this compound, detailed protocols for key assays are provided below.
Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Neuro-2a)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
The following diagram outlines the workflow for the MTT assay.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring AChE activity.
Objective: To determine the ability of this compound to inhibit the activity of acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (from electric eel or other source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (e.g., 10 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
20 µL of this compound solution at various concentrations (or vehicle control)
-
20 µL of DTNB solution
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.
-
Initiation of Reaction: Add 20 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound is a marine natural product with demonstrated cytotoxic and piscicidal activities. Current hypotheses on its mechanism of action center on the induction of apoptosis and/or cell cycle arrest in cancer cells, and the inhibition of acetylcholinesterase for its antifouling potential. While these hypotheses provide a strong foundation for further research, they remain largely unconfirmed by direct experimental evidence for this compound itself.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound within cancer cells.
-
Investigating the effects of this compound on key signaling pathways (e.g., MAPK, PI3K/Akt, JAK/STAT) using techniques such as Western blotting and phosphoproteomics.
-
Validating the hypothesized AChE inhibition through in vitro enzymatic assays with purified this compound.
-
Conducting in vivo studies to assess the anti-tumor and antifouling efficacy of this compound in relevant animal models.
A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent. The protocols and hypotheses presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing this field of research.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Source and Isolation of Sarasinoside B1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural origins and detailed methodologies for the isolation of Sarasinoside B1, a complex norlanostane-triterpenoid oligoglycoside. The information compiled herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
This compound is a marine-derived natural product, primarily isolated from specific species of demosponges. The most well-documented sources for this compound and its congeners are:
-
Asteropus sarasinosum : A marine sponge from which this compound was first reported.[1][2]
-
Melophlus sarasinorum : This species has also been identified as a prolific producer of various sarasinosides, including this compound.[2][3]
These sponges are typically found in the marine environments of the Pacific Ocean, including regions such as Palau and the Bismarck Sea. The isolation of these compounds is often guided by the cytotoxic and other bioactive properties exhibited by the crude extracts of these organisms.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following is a synthesized protocol based on established methodologies.
Extraction
-
Sample Preparation : The collected marine sponge material (e.g., Melophlus sarasinorum) is freeze-dried to remove water content.
-
Solvent Extraction : The dried and ground sponge material is exhaustively extracted with a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) (typically in a 1:1 ratio). This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
Solvent Partitioning and Preliminary Fractionation
-
Crude Extract Preparation : The combined MeOH/CH₂Cl₂ extracts are concentrated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is then subjected to a preliminary fractionation using a technique like Vacuum Liquid Chromatography (VLC) over a C18-bonded silica (B1680970) gel. The elution is performed with a stepwise gradient of decreasing solvent polarity, starting with water (H₂O) and progressively increasing the concentration of methanol (MeOH).
Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC) : The fractions obtained from VLC that show the presence of sarasinosides (as determined by thin-layer chromatography or other analytical techniques) are further purified using reversed-phase HPLC.
-
Column : A C18 stationary phase is typically used.
-
Mobile Phase : A gradient of acetonitrile (B52724) (ACN) in water or methanol in water is commonly employed.
-
Detection : UV detection is used to monitor the elution of compounds.
-
-
Final Purification : Multiple rounds of HPLC may be necessary to isolate this compound to a high degree of purity. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.
Quantitative Data on Isolation
The yield of this compound can vary depending on the specific sponge specimen, collection site, and the efficiency of the isolation procedure. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Source Organism | Reference |
| Starting Material (Wet Weight) | Not specified | Asteropus sarasinosum | [1] |
| Starting Material (Dry Weight) | 78.7 g | Melophlus sarasinorum | |
| Crude Extract Yield | 8.7 g | Melophlus sarasinorum | |
| Final Yield of this compound | Not explicitly stated | Asteropus sarasinosum | [1] |
Note: The final yield of individual sarasinosides is often in the milligram range from a kilogram of wet sponge material.
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) : Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complex structure of the aglycone and the sugar moieties, as well as their connectivity.
Biological Activity and Potential Signaling Pathways
Sarasinosides, including this compound, have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines.[3][4][5] The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known mechanisms of other cytotoxic triterpenoid (B12794562) saponins (B1172615), a general mechanism can be proposed.
Many saponins are known to exert their cytotoxic effects through the induction of apoptosis.[6] This can be triggered through interactions with cell membrane components, leading to pore formation and subsequent downstream signaling events. Furthermore, studies on other saponins have shown inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[7][8]
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Proposed General Signaling Pathway for Cytotoxicity
Caption: Proposed cytotoxic mechanism of this compound.
References
- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance [mdpi.com]
- 5. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Biosynthesis of Sarasinoside B1 in Marine Sponges
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sarasinosides, a class of norlanostane-triterpenoid saponins (B1172615) isolated from marine sponges of the genus Melophlus, exhibit significant biological activities, drawing attention from the drug development sector. Sarasinoside B1 is a notable member of this family. While the complete biosynthetic pathway has not been fully elucidated, genomic studies suggest a microbial origin, with a biosynthetic gene cluster (BGC) annotated from a sponge-associated γ-proteobacterium.[1][2] This guide consolidates the current understanding and proposes a putative biosynthetic pathway for this compound, based on established principles of triterpenoid (B12794562) and glycoside biosynthesis. It also provides detailed experimental protocols for the isolation and characterization of these complex natural products, intended to serve as a comprehensive resource for researchers in the field.
Introduction to Sarasinosides
Sarasinosides are complex glycosides characterized by a 30-norlanostane triterpenoid aglycone linked to an oligosaccharide chain.[2][3] First isolated from the sponge Melophlus sarasinorum (previously Asteropus sarasinosum), these compounds, including this compound, have been the subject of numerous natural product chemistry studies.[4][5][6] The core aglycone typically features a 23-keto-Δ24(25) side-chain, with structural diversity arising from different oxidation patterns on the triterpenoid core and variations in the sugar moiety.[2] The likely production by symbiotic bacteria rather than the sponge host itself is a crucial consideration for future biotechnological production efforts.[1][2]
Proposed Biosynthesis Pathway of the this compound Aglycone
The biosynthesis of the this compound aglycone is hypothesized to follow the conserved route of triterpenoid synthesis, beginning with primary metabolites and proceeding through key isoprenoid intermediates. The pathway can be divided into three main stages: precursor synthesis, core skeleton formation, and tailoring modifications.
Stage I: Synthesis of Isoprenoid Precursors
The universal C5 building blocks of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.[7] In bacteria, the MEP pathway is common. These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).
Stage II: Formation of the Lanostane Skeleton
Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SS) to form the C30 precursor, squalene.[7] This linear hydrocarbon is then epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene.[5][8] The crucial cyclization step is performed by an oxidosqualene cyclase (OSC) , specifically a putative lanosterol (B1674476) synthase (LAS) . This enzyme catalyzes a complex cascade of cyclizations and rearrangements to form the tetracyclic lanosterol core.[5][9]
Stage III: Tailoring of the Aglycone
The lanosterol skeleton undergoes a series of post-cyclization modifications, likely catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and demethylases, to yield the final 30-norlanostane aglycone of this compound. These putative steps include:
-
Demethylation: Removal of the methyl group at the C-30 position to form the characteristic "norlanostane" structure.
-
Oxidation: A series of oxidation reactions, likely mediated by CYP450s, modify the side chain to introduce the 23-keto group and the C24-C25 double bond.[5]
-
Hydroxylation: Introduction of a hydroxyl group at the C-3 position, which serves as the attachment point for the oligosaccharide chain.
The following diagram illustrates the proposed biosynthetic pathway for the this compound aglycone.
Caption: Putative biosynthetic pathway of this compound.
Glycosylation of the Aglycone
The final step in this compound biosynthesis is the sequential attachment of sugar units to the C-3 hydroxyl group of the aglycone. This process is catalyzed by a series of specific glycosyltransferases (GTs) .[1][5] Each GT recognizes a specific nucleotide-activated sugar donor (e.g., UDP-glucose, UDP-N-acetylgalactosamine) and the acceptor molecule (the growing glycoside chain), ensuring the correct sequence and linkage of the oligosaccharide. The oligosaccharide moiety of this compound consists of D-xylose, D-glucose, N-acetyl-D-glucosamine, and N-acetyl-D-galactosamine.
Experimental Protocols for Isolation and Characterization
The methods for isolating sarasinosides are well-documented in the literature. The following is a generalized protocol based on published studies.[1][2]
Extraction and Fractionation
-
Collection and Preparation: Collect sponge specimens (Melophlus sarasinorum) and freeze-dry the material immediately to preserve the chemical integrity.
-
Extraction: Mince the freeze-dried sponge material (e.g., 78.7 g) and exhaustively extract with a 1:1 mixture of methanol (B129727) (CH₃OH) and dichloromethane (B109758) (CH₂Cl₂). Perform the extraction three times to ensure complete recovery of metabolites.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract (e.g., 8.7 g).
-
Fractionation: Subject the crude extract to C-18 vacuum liquid chromatography (VLC). Elute with a stepwise gradient of decreasing polarity, starting with water (H₂O) and progressively increasing the concentration of CH₃OH.
Purification
-
HPLC Separation: Purify the fractions containing sarasinosides (typically those eluting with 75-100% CH₃OH) using reversed-phase high-performance liquid chromatography (HPLC).
-
Column and Solvents: Use a C-18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) (ACN) and H₂O.
-
Detection: Monitor the elution profile using a UV detector and/or an evaporative light scattering detector (ELSD).
-
Isolation: Collect the peaks corresponding to individual sarasinosides, including this compound.
Structural Elucidation
-
Mass Spectrometry (MS): Determine the molecular formula using high-resolution electrospray ionization mass spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR): Elucidate the detailed structure, including the aglycone stereochemistry and the glycosidic linkages, through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments.
The following diagram outlines the general experimental workflow.
Caption: General workflow for isolation and characterization.
Quantitative Data
Quantitative data on the biosynthetic pathway itself (e.g., enzyme kinetics) is not currently available. However, extraction yields from published studies provide a baseline for natural abundance.
| Parameter | Value | Reference |
| Starting Material (Freeze-dried sponge) | 78.7 g | [1][2] |
| Crude Extract Yield | 8.7 g | [1][2] |
| Extraction Yield Percentage | ~11.1% | Calculated |
Conclusion and Future Directions
The biosynthesis of this compound is a complex process believed to be carried out by microbial symbionts within the sponge host. This guide presents a putative pathway based on the foundational principles of terpenoid biosynthesis. The lack of a fully characterized pathway highlights a significant knowledge gap and an opportunity for future research. Key areas for investigation include:
-
Sequencing and Analysis: In-depth sequencing and bioinformatic analysis of the identified γ-proteobacterial BGC to identify and annotate all the genes involved in the pathway.
-
Heterologous Expression: Expressing the putative biosynthetic genes in a suitable host (e.g., E. coli or yeast) to functionally characterize the enzymes and confirm their roles in the pathway.
-
Isotopic Labeling: Conducting feeding experiments with isotopically labeled precursors (e.g., ¹³C-glucose) in the sponge or its symbionts to trace the incorporation of atoms into the sarasinoside structure.
Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of natural product biosynthesis in marine ecosystems but also pave the way for metabolic engineering and sustainable biotechnological production of these valuable compounds.
References
- 1. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Genetic and biochemical diversity of terpene biosynthesis in cyanobacterial strains from tropical soda lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sarasinoside B1: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside B1 is a norlanostane-type triterpenoid (B12794562) saponin (B1150181) isolated from the marine sponge Melophlus sarasinorum.[1] As a member of the sarasinoside family, it exhibits a range of biological activities, including moderate cytotoxicity against various cancer cell lines, making it a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, alongside detailed experimental protocols for its isolation and biological evaluation.
Chemical Properties
While extensive research has been conducted on the isolation and biological activity of sarasinosides, specific quantitative physicochemical data for this compound are not extensively reported in the available literature. The information that has been characterized is summarized below.
| Property | Value | Source |
| Molecular Formula | C56H90N2O22 | Inferred from related sarasinosides |
| Molecular Weight | 1159.3 g/mol | Inferred from related sarasinosides |
| Appearance | Amorphous solid | [2] |
| Specific Rotation ([α]D) | Extremely low | [2] |
| Melting Point | Not reported in the reviewed literature | - |
| Solubility | Soluble in methanol.[3] Solubility in water and ethanol (B145695) is not explicitly detailed. | - |
Structure:
This compound possesses a complex structure consisting of a triterpenoid aglycone and a carbohydrate moiety. The structural elucidation has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]
Stability
Biological Activity
This compound has demonstrated moderate cytotoxic activity against neuroblastoma (Neuro-2a) and liver cancer (HepG2) cell lines.[2]
| Cell Line | IC50 (µM) |
| Neuro-2a | 5-18 |
| HepG2 | 5-18 |
Experimental Protocols
Isolation of this compound from Melophlus sarasinorum
The following protocol is a generalized procedure based on methodologies reported for the isolation of sarasinosides.
Figure 1. Workflow for the isolation of this compound.
Methodology:
-
Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol/dichloromethane (1:1).
-
Fractionation: The resulting crude extract is subjected to vacuum liquid chromatography (VLC) on a C18 reversed-phase column. Elution is performed with a gradient of decreasing polarity, such as methanol/water mixtures.
-
Purification: Fractions containing sarasinosides, identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified by repeated cycles of high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
Cytotoxicity Evaluation using MTT Assay
The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2. Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Neuro-2a, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CD3OD, pyridine-d5).
-
Data Acquisition: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are used to determine the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate intact molecular ions.
-
Mass Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragmentation pattern.[8]
Conclusion
This compound is a promising marine natural product with demonstrated cytotoxic activity. While its basic chemical structure and biological effects have been characterized, a significant gap exists in the literature regarding its detailed physicochemical properties and stability profile. Further research in these areas is crucial for advancing the development of this compound as a potential therapeutic agent. The protocols outlined in this guide provide a foundation for researchers to conduct further investigations into this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Significance of Sarasinosides in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarasinosides, a class of triterpenoid (B12794562) saponins (B1172615) predominantly isolated from marine sponges of the genus Melophlus, play a crucial and multifaceted role in the ecological dynamics of their native environments. As secondary metabolites, they are not involved in the primary growth and development of the sponge but are essential for its survival and competitive success. This technical guide provides an in-depth exploration of the ecological functions of sarasinosides, detailing their involvement in chemical defense, antifouling mechanisms, and allelopathic interactions. Furthermore, this document outlines the significant bioactivities of these compounds that are of interest to the pharmaceutical and biotechnology sectors, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Introduction
Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to cope with various environmental pressures, including predation, competition for space, and biofouling.[1][2] Sarasinosides, complex glycosides with a 30-norlanostane core, are a prominent example of this chemical adaptation.[3] First isolated from the sponge Asteropus sarasinosum, these compounds have since been identified in several other sponge species, with Melophlus sarasinorum being a particularly rich source.[4][5] Their structural diversity, arising from variations in the aglycone and the attached oligosaccharide chains, gives rise to a broad spectrum of biological activities.[4][6] This guide synthesizes the current understanding of the ecological roles of sarasinosides and provides a technical resource for their study and potential application.
Ecological Roles of Sarasinosides
Chemical Defense Against Predation
A primary ecological function of sarasinosides is to deter predators. The tissues of sponges like Melophlus sarasinorum are chemically defended, and this defense is evenly distributed throughout the sponge's body, from the tough outer layer (ectosome) to the softer inner tissue (choanosome).[7] This chemical defense works in concert with structural defenses, such as spicules, to provide comprehensive protection.[7]
Feeding deterrence assays have demonstrated the effectiveness of sarasinosides in repelling generalist reef fish.[7] For instance, sarasinoside A₁ and B₁ have shown potent piscicidal activity against the guppy Poecilia reticulata.[1] This ichthyotoxic property is a strong indicator of their role in preventing consumption by fish.
Antifouling Activity
Marine sponges must compete for space and prevent their surfaces from being colonized by other organisms, a process known as biofouling. Sarasinosides have been identified as potent antifouling agents.[8] Studies have shown that various sarasinosides can inhibit the settlement of fouling organisms.[8] Their mechanism of action may involve the inhibition of key enzymes in settling larvae, such as acetylcholinesterase.[8] Notably, sarasinosides are considered eco-friendly antifoulants due to their lower toxicity profiles compared to traditional antifouling agents.[8]
Allelopathy
Allelopathy, the chemical inhibition of one organism by another, is a critical aspect of interspecific competition in marine benthic communities.[9][10][11] By releasing sarasinosides into their immediate surroundings, sponges may be able to inhibit the growth and larval settlement of competing organisms, such as corals and other sponges.[9] This allows them to secure and maintain their living space on the crowded seafloor. The antimicrobial properties of some sarasinosides also contribute to their allelopathic potential by preventing pathogenic microorganisms from colonizing the sponge.[1][4]
Bioactivities of Sarasinosides of Pharmacological Interest
The potent biological effects of sarasinosides that serve ecological functions also make them promising candidates for drug discovery and development.
Cytotoxic and Anticancer Activity
A significant body of research has focused on the cytotoxic properties of sarasinosides against various cancer cell lines.[1][12][13][14] For example, sarasinoside A₁ has demonstrated moderate cytotoxicity against leukemia cell lines.[1] The mechanism of this cytotoxicity is believed to involve the induction of apoptosis.[15] Saponins, the class of compounds to which sarasinosides belong, are known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15]
Antimicrobial Activity
Sarasinosides also exhibit a range of antimicrobial activities. Sarasinoside A₁ has shown selective and potent activity against the yeast Saccharomyces cerevisiae.[1] Other analogues, like sarasinoside J, have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum antimicrobial action is likely a key component of the sponge's defense against pathogens in its marine habitat.
Quantitative Data on Bioactivities
The following tables summarize the reported quantitative data for the bioactivities of various sarasinosides.
Table 1: Cytotoxicity of Sarasinosides
| Compound | Cell Line | Activity | Value | Reference(s) |
| Sarasinoside A₁ | P388 (leukemia) | IC₅₀ | 2.2 µM | [1] |
| Sarasinoside A₁ | K562 (leukemia) | IC₅₀ | 5.0 µM | [1] |
| Sarasinoside A₃ | K562 (leukemia) | IC₅₀ | 13.3 µM | [1] |
| Sarasinoside M₂ | Neuro-2a (neuroblastoma) | EC₅₀ | 17 µM | [16] |
| Sarasinoside M₂ | HepG2 (hepatoma) | EC₅₀ | 19 µM | [16] |
Table 2: Piscicidal and Antimicrobial Activities of Sarasinosides
| Compound | Organism | Activity | Value | Reference(s) |
| Sarasinoside A₁ | Poecilia reticulata (guppy) | LD₅₀ (48h) | 0.3 µM | [1] |
| Sarasinoside B₁ | Poecilia reticulata (guppy) | LD₅₀ (48h) | 0.6 µM | [1] |
| Sarasinoside A₁ | Saccharomyces cerevisiae (yeast) | Agar Diffusion | Strong Activity (10 µ g/disc ) | [1] |
| Sarasinoside J | Saccharomyces cerevisiae (yeast) | Agar Diffusion | Active | [1] |
| Sarasinoside J | Bacillus subtilis | Agar Diffusion | Moderate Activity | [1] |
| Sarasinoside J | Escherichia coli | Agar Diffusion | Moderate Activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of sarasinosides.
Bioassay-Guided Fractionation
This protocol is a standard method for isolating bioactive compounds from a crude sponge extract.[5][16]
-
Extraction:
-
Freeze-dry the sponge material.
-
Grind the dried tissue into a fine powder.
-
Perform a sequential extraction with solvents of increasing polarity, starting with a 1:1 mixture of CH₂Cl₂/MeOH, followed by pure MeOH.[15]
-
Combine the extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) using a C18 reversed-phase silica (B1680970) gel.[15][16]
-
Elute with a stepwise gradient of decreasing polarity, such as H₂O, H₂O/MeOH mixtures, and finally pure MeOH, to separate the extract into fractions based on polarity.[15]
-
-
Bioassay:
-
Test each fraction for the desired biological activity (e.g., cytotoxicity, antimicrobial activity, feeding deterrence).
-
-
Purification:
-
Subject the active fractions to further purification using high-performance liquid chromatography (HPLC) with a C18 column to isolate the pure sarasinoside compounds.[15]
-
Monitor the purification process using techniques like thin-layer chromatography (TLC) or analytical HPLC.
-
-
Structure Elucidation:
-
Determine the structure of the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the purified sarasinosides.
-
Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 72 hours).[13]
-
-
MTT Addition:
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][13]
-
-
Solubilization:
-
Absorbance Measurement:
Feeding Deterrence Assay
This assay assesses the palatability of sponge extracts to generalist predators.[17]
-
Food Pellet Preparation:
-
Prepare a standardized food paste.
-
Incorporate the crude sponge extract or purified sarasinosides into the food paste at a natural concentration.
-
Prepare control pellets containing only the solvent used to dissolve the extract.[17]
-
Create negative control pellets with a known feeding deterrent (e.g., denatonium (B1200031) benzoate) to confirm that the assay fish can be deterred.[17]
-
Form the paste into small, uniform pellets.[17]
-
-
Feeding Trial:
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., Fisher's exact test) to determine if there is a significant difference in the consumption of treated versus control pellets.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by sarasinosides and typical experimental workflows for their study.
Signaling Pathways
Caption: Postulated Apoptotic Signaling Pathway Induced by Sarasinosides.
Caption: Mechanism of Acetylcholinesterase Inhibition by Sarasinosides.
Experimental Workflows
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Sarasinoside B1
Abstract
This application note details a comprehensive protocol for the purification of Sarasinoside B1, a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from marine sponges of the genus Melophlus and Asteropus. The methodology covers the entire workflow from the initial extraction of the sponge biomass to the final purification using preparative HPLC and subsequent purity analysis by analytical HPLC. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
This compound is a complex norlanostane-triterpenoid oligoglycoside that has demonstrated moderate cytotoxic activities against various cancer cell lines.[1] These bioactive properties make it a compound of interest for further pharmacological investigation. Sarasinosides are primarily isolated from marine sponges such as Asteropus sarasinosum and Melophlus sarasinorum.[2][3] The purification of these complex natural products in high purity is essential for accurate biological testing and structural elucidation. High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation of individual saponins (B1172615) from complex mixtures.[4] This document provides a detailed protocol for the extraction and purification of this compound.
Chemical Structure
This compound is a glycoside with a complex structure, characterized by a triterpenoid aglycone and an oligosaccharide chain.
-
Molecular Formula: C₆₁H₉₈N₂O₂₅
-
Molecular Weight: 1259.44 g/mol [5]
Experimental Protocols
The purification of this compound is a multi-step process that begins with the extraction of the crude saponin mixture from the sponge, followed by a preliminary fractionation and final purification using preparative HPLC.
The initial extraction and fractionation are critical for reducing the complexity of the mixture before HPLC purification.[2]
-
Lyophilization: The collected marine sponge sample (Melophlus sarasinorum) is freeze-dried to remove water.
-
Solvent Extraction: The lyophilized sponge material (e.g., 100 g) is extracted three times with a 1:1 (v/v) mixture of methanol (B129727) (CH₃OH) and dichloromethane (B109758) (CH₂Cl₂).[2] The resulting extracts are combined and evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) using a C18 stationary phase. The column is eluted with a stepwise gradient of decreasing polarity, starting with water and progressively increasing the methanol concentration.
-
Collection of Saponin-Rich Fractions: The fractions eluted with 3:1 methanol/water and 100% methanol, which are rich in saponins, are collected for further purification by HPLC.[2]
This protocol is a representative method based on common practices for the purification of triterpenoid saponins.
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | The dried saponin-rich fraction is redissolved in a minimal amount of the initial mobile phase (30% B). |
Protocol:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the table above.
-
Collect fractions based on the detector response, corresponding to the peaks of interest.
-
Combine the fractions containing the purified this compound and evaporate the solvent under reduced pressure.
The purity of the isolated this compound is assessed using analytical HPLC.
| Parameter | Value |
| Instrument | Analytical HPLC System with DAD or UV detector |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 35% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | A small amount of the purified this compound is dissolved in methanol. |
Protocol:
-
Equilibrate the analytical C18 column with the initial mobile phase composition (65% A, 35% B).
-
Inject the sample of the purified compound.
-
Run the analytical gradient and record the chromatogram.
-
The purity of this compound is determined by integrating the peak area of the compound and expressing it as a percentage of the total peak area.
Data Presentation
Table 1: Summary of Preparative HPLC Parameters
| Parameter | Specification |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% FA |
| Gradient | 30-70% B in 40 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 205 nm / ELSD |
Table 2: Summary of Analytical HPLC Parameters
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase | A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% FA |
| Gradient | 35-65% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Key parameters for the analytical HPLC method.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the purification of this compound from marine sponge extracts. The use of reversed-phase HPLC is effective for isolating this complex triterpenoid saponin with high purity. The analytical method presented is suitable for the quality control and purity assessment of the final product. This methodology can be adapted for the purification of other related saponins from natural sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CMNPD [cmnpd.org]
Application Note & Protocol: Quantification of Sarasinoside B1
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the quantification of Sarasinoside B1 in extracts from marine sponges. Due to the limited availability of published, validated quantitative methods specifically for this compound, this application note combines established extraction techniques for sarasinosides with a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method adapted from validated analytics of structurally similar triterpenoid (B12794562) saponins (B1172615).
Introduction
This compound is a norlanostane-type triterpenoid saponin (B1150181) isolated from marine sponges of the genus Melophlus.[1] Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of these compounds is crucial for pharmacological studies, quality control of natural extracts, and formulation development.
This application note details a comprehensive workflow for the extraction and quantification of this compound. The proposed analytical method is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, essential for analyzing complex biological matrices.
Experimental Protocols
Extraction of this compound from Marine Sponge
This protocol is based on established methods for the extraction of sarasinosides from Melophlus sarasinorum.
Materials:
-
Freeze-dried and ground sponge material
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Deionized water (H₂O)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Protocol:
-
Solvent Extraction:
-
To 10 g of freeze-dried and powdered sponge material, add 200 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Macerate the mixture at room temperature for 24 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid Phase Extraction (SPE) for Partial Purification:
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Dissolve the crude extract in 5 mL of 50% aqueous methanol.
-
Load the dissolved extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of 40% aqueous methanol to remove highly polar impurities.
-
Elute the saponin-containing fraction with 15 mL of 80% aqueous methanol.
-
Collect the eluate and evaporate to dryness. Reconstitute the residue in a known volume of methanol for HPLC-MS/MS analysis.
-
Proposed HPLC-MS/MS Quantification Method
The following method is a proposed starting point for the quantification of this compound and should be fully validated according to ICH guidelines.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusion of a this compound standard. Based on literature, the [M+Na]⁺ ion is m/z 1281.63.[2] |
Data Presentation: Reference Validation Parameters
The following tables summarize typical validation parameters for the quantification of other triterpenoid saponins using HPLC-UV and LC-MS/MS.[3] These values can serve as a benchmark for the development and validation of a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for Triterpenoid Saponin Quantification [3]
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 |
| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 |
Table 2: LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification [3]
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| Ginsenoside Rg1 | >0.999 | 0.1 | 0.5 | 98.0 - 102.0 | <3.0 |
| Notoginsenoside R1 | >0.999 | 0.2 | 1.0 | 97.5 - 103.5 | <4.0 |
| Astragaloside IV | >0.999 | 0.05 | 0.2 | 95.0 - 105.0 | <5.0 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Analytical Method Validation Pathway
References
Application Note: In Vitro Cytotoxicity Assay for Sarasinoside B1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the in vitro cytotoxicity of Sarasinoside B1, a norlanostane-triterpenoid oligoglycoside derived from marine sponges[1]. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a reliable method for assessing cell metabolic activity as an indicator of cell viability.[2] This application note includes a step-by-step experimental procedure, guidelines for data analysis and presentation, and graphical representations of the workflow and a putative signaling pathway.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) first isolated from the Palauan marine sponge Asteropus sarasinosum[1]. Saponins (B1172615) from marine sources have been noted for a variety of bioactive properties, including cytotoxic effects against cancer cell lines[3][4]. Preliminary studies have indicated that this compound exhibits moderate cytotoxicity toward cell lines such as Neuro-2a and HepG2[1].
Accurate assessment of cytotoxicity is a critical first step in the evaluation of novel therapeutic compounds. The MTT assay is a standard method for this purpose, offering a quantitative measure of how a compound affects cell proliferation and viability.[2][5]
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are present in metabolically active, viable cells.[6] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble purple formazan (B1609692) crystals. The formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (ELISA reader). The intensity of the purple color is directly proportional to the number of viable cells.[6]
Experimental Protocol
This protocol is designed for adherent cells cultured in a 96-well plate format.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, HepG2, PC-3).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light.[6]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader) with filters for absorbance measurement between 550 and 600 nm.
-
Standard laboratory equipment (pipettes, sterile tubes, etc.).
-
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro cytotoxicity MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium from your stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C.[7] During this time, purple formazan crystals will form in viable cells.
-
Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and leave it overnight in the incubator. Alternatively, if using DMSO as the solubilizer, shake the plate on an orbital shaker for 15 minutes until the crystals are fully dissolved.[6]
-
-
Data Acquisition:
-
Ensure all formazan crystals are completely dissolved.
-
Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6]
-
Data Presentation and Analysis
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated vehicle control.
-
Subtract the average absorbance of the "medium only" blank from all other absorbance readings.
-
Calculate the percent viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is determined by plotting % Cell Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Sample Data Table
The following table shows example data for the cytotoxicity of this compound against a hypothetical cancer cell line after 48 hours of treatment.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100% |
| 0.1 | 1.211 | 0.079 | 96.6% |
| 1 | 1.053 | 0.066 | 84.0% |
| 5 | 0.789 | 0.051 | 62.9% |
| 10 | 0.612 | 0.045 | 48.8% |
| 25 | 0.334 | 0.030 | 26.6% |
| 50 | 0.155 | 0.021 | 12.4% |
| 100 | 0.098 | 0.015 | 7.8% |
| Calculated IC50 Value | \multicolumn{3}{c | }{\textbf{10.5 µM}} |
Putative Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, many cytotoxic saponins induce cell death via apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be activated by a cytotoxic compound.[8]
Caption: A putative intrinsic apoptosis signaling pathway induced by a cytotoxic agent.
References
- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity | PPTX [slideshare.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell cytotoxicity assays | PPTX [slideshare.net]
Sarasinoside B1: Application Notes for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside B1, a norlanostane-triterpenoid oligoglycoside originally isolated from the marine sponge Melophlus sarasinorum, has demonstrated cytotoxic effects against certain cancer cell lines. This document provides a summary of the available data on cell lines sensitive to this compound, detailed experimental protocols for assessing its activity, and an overview of its potential mechanism of action.
Sensitive Cell Lines and Cytotoxicity
This compound has been shown to exhibit moderate cytotoxic activity against the following cancer cell lines:
-
Neuro-2a: A mouse neuroblastoma cell line.
-
HepG2: A human hepatocyte carcinoma cell line.
While direct IC50 values for this compound are not consistently reported across studies, research indicates a moderate level of cytotoxicity. One study reported an approximate IC50 range of 5-18 μM for both Neuro-2a and HepG2 cell lines when treated with a mixture containing this compound[1][2][3]. For a related compound, Sarasinoside M2, the same study provided specific IC50 values of approximately 17 ± 1.6 μM for Neuro-2a cells and an average of 19 μM for HepG2 cells[3].
Table 1: Cytotoxicity of this compound and a Related Compound
| Compound | Cell Line | IC50 (μM) |
| This compound | Neuro-2a | ~ 5 - 18[1][2][3] |
| HepG2 | ~ 5 - 18[1][2][3] | |
| Sarasinoside M2 | Neuro-2a | 17 ± 1.6[3] |
| HepG2 | 19 (average)[3] |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxic activity of this compound on sensitive cell lines, based on protocols described for similar compounds[3].
Cell Viability Assay (WST-8 Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Neuro-2a or HepG2 cells
-
RPMI 1640 medium (or other suitable cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
This compound (solubilized in DMSO)
-
Cell Counting Kit-8 (WST-8)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Neuro-2a or HepG2 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5% v/v) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubate the plates for 24 hours (for Neuro-2a) or 48 hours (for HepG2)[3].
-
-
WST-8 Assay:
-
Add 10 µL of the Cell Counting Kit-8 (WST-8) solution to each well.
-
Incubate the plates for an additional 2.5 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Postulated Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways activated by this compound have not been fully elucidated, its cytotoxic effects are likely mediated through the induction of apoptosis. Saponins, the class of compounds to which sarasinosides belong, are known to trigger apoptosis in cancer cells through various mechanisms.
A potential mechanism involves the activation of the mitochondrial (intrinsic) apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting the release of cytochrome c from the mitochondria, and anti-apoptotic members like Bcl-2 inhibiting this process[4]. The release of cytochrome c leads to the activation of a caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately resulting in programmed cell death[4].
Diagram 1: Postulated Apoptotic Pathway for this compound
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.
Diagram 2: Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing this compound cytotoxicity.
Conclusion
This compound demonstrates cytotoxic activity against Neuro-2a and HepG2 cancer cell lines. The provided protocols offer a framework for further investigation into its anti-cancer properties. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and potential as a therapeutic agent.
References
Sarasinoside B1: Application Notes for a Novel Antifouling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside B1, a triterpenoid (B12794562) saponin (B1150181) originally isolated from the marine sponge Melophlus sarasinorum, has emerged as a promising candidate for the development of novel, environmentally friendly antifouling agents. This document provides a comprehensive overview of its potential application, including available efficacy and toxicity data, a proposed mechanism of action, and detailed protocols for its evaluation.
Efficacy and Biological Activity of this compound
While specific antifouling efficacy data against common fouling organisms for this compound is still emerging, studies on closely related sarasinoside mixtures and the inherent biological activity of this compound provide strong evidence of its potential. A study on a mixture of sarasinosides (1-7) demonstrated significant antifouling activity.[1] Furthermore, this compound has shown potent piscicidal activity and moderate cytotoxicity against mammalian cell lines, highlighting its bioactive nature.
Table 1: Quantitative Biological Activity Data for this compound
| Test Organism/Cell Line | Assay Type | Metric | Value | Reference |
| Poecilia reticulata (Guppy) | Piscicidal Activity | LD50 (48h) | 0.6 µM | [2] |
| Neuro-2a (Mouse Neuroblastoma) | Cytotoxicity | IC50 | Moderate | [3][4] |
| HepG2 (Human Hepatocarcinoma) | Cytotoxicity | IC50 | Moderate | [3][4] |
Proposed Antifouling Mechanism of Action
The primary proposed antifouling mechanism of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of many marine invertebrate larvae. By inhibiting AChE, this compound is thought to disrupt neurotransmission, leading to paralysis and preventing the settlement and metamorphosis of fouling organisms such as barnacle cyprids. This hypothesis is supported by molecular docking studies that show a strong binding affinity of sarasinosides to AChE.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Barnacle Larvae Anti-Settlement Assay
This protocol is designed to evaluate the ability of this compound to inhibit the settlement of barnacle larvae (Amphibalanus amphitrite).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cyprid larvae of Amphibalanus amphitrite
-
24-well polystyrene plates
-
Filtered seawater (FSW)
-
Microscope
Procedure:
-
Prepare a serial dilution of this compound in FSW to achieve the desired final concentrations.
-
Add 1 mL of each test concentration to the wells of a 24-well plate. Include a solvent control and a negative control (FSW only).
-
Carefully add 15-20 competent cyprid larvae to each well.
-
Incubate the plates at a constant temperature (e.g., 25°C) for 24-48 hours in the dark.
-
After incubation, count the number of settled and metamorphosed larvae, as well as any dead larvae, under a microscope.
-
Calculate the percentage of settlement inhibition for each concentration relative to the negative control.
-
Determine the EC50 (concentration that inhibits 50% of settlement) using appropriate statistical software.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol measures the in vitro inhibitory activity of this compound against AChE.
Materials:
-
This compound stock solution
-
Acetylcholinesterase (from a suitable source, e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a solution of AChE in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound test solution at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC50 (concentration that inhibits 50% of enzyme activity).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound as an antifouling agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for LC-MS/MS Analysis of Sarasinoside B1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinosides are a class of norlanostane triterpenoid (B12794562) oligoglycosides isolated from marine sponges, notably of the genus Melophlus. Sarasinoside B1, a prominent member of this class, and its analogs have garnered significant interest due to their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, natural product screening, and quality control of marine-derived extracts. This document provides detailed application notes and protocols for the analysis of this compound and its analogs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of complex natural products.
Quantitative Analysis of this compound
This section outlines a general method for the quantitative determination of this compound in a biological matrix, such as rat plasma, which can be adapted for other matrices and analogs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of this compound. The following parameters are provided as a starting point and may require optimization for specific applications and instrumentation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z [M+H]⁺ > fragment ion (To be determined empirically) |
| Internal Standard (e.g., Digoxin): m/z 781.5 > 651.4 | |
| Collision Energy | To be optimized for this compound |
| Cone Voltage | To be optimized for this compound |
Method Validation Parameters (Hypothetical Data)
Method validation is a critical step to ensure the reliability of the analytical data. The following table summarizes hypothetical validation data for the quantification of this compound in rat plasma, demonstrating the expected performance of a well-developed LC-MS/MS method.
Table 2: Summary of Method Validation Parameters for this compound in Rat Plasma (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
| Matrix Effect (%) | 90 - 110% |
Experimental Protocols
Protocol 1: Extraction of this compound from Marine Sponge Tissue
This protocol describes a general procedure for the extraction of Sarasinosides from sponge tissue for qualitative and quantitative analysis.
Materials:
-
Fresh or frozen marine sponge tissue (Melophlus sp.)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Deionized water
-
Blender or homogenizer
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Homogenization: Homogenize 10 g of sponge tissue with 100 mL of MeOH:CH₂Cl₂ (1:1, v/v).
-
Extraction: Macerate the homogenate for 24 hours at room temperature.
-
Filtration: Filter the extract and repeat the extraction process on the residue two more times.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 10 mL of MeOH followed by 10 mL of deionized water. b. Dissolve the crude extract in a minimal amount of MeOH and load it onto the conditioned cartridge. c. Wash the cartridge with 20 mL of water to remove salts and highly polar impurities. d. Elute the Sarasinosides with 20 mL of MeOH. e. Evaporate the methanolic fraction to dryness.
-
Sample Preparation for LC-MS/MS: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of this compound in Rat Plasma
This protocol provides a method for the quantitative analysis of this compound in rat plasma, suitable for pharmacokinetic studies.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Digoxin, 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: a. To a 100 µL aliquot of rat plasma, add 20 µL of the internal standard solution. b. Add 300 µL of cold ACN to precipitate proteins.
-
Vortexing and Centrifugation: a. Vortex the mixture for 1 minute. b. Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma and determine the concentration of this compound in the unknown samples by interpolating from the curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological matrix.
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Proposed Signaling Pathway for Cytotoxicity
While the precise mechanism of action for this compound is not fully elucidated, many cytotoxic marine natural products induce apoptosis in cancer cells. The following diagram depicts a plausible signaling pathway.
Caption: Proposed apoptotic signaling pathway for this compound.
Application Notes and Protocols: Synthesis and Bioactivity Screening of Sarasinoside B1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinosides are a class of 30-norlanostane triterpenoid (B12794562) glycosides predominantly isolated from marine sponges of the genus Melophlus, particularly Melophlus sarasinorum.[1] These natural products exhibit a wide range of potent biological activities, including cytotoxicity against various cancer cell lines, antimicrobial effects, and antifouling properties. Sarasinoside B1, a prominent member of this family, has garnered significant interest as a potential lead compound for drug discovery. Its complex structure, featuring a triterpenoid aglycone and a branched oligosaccharide chain, presents both a challenge and an opportunity for the development of novel therapeutic agents through chemical modification.
This document provides a comprehensive overview of proposed strategies for the semi-synthesis of this compound derivatives and detailed protocols for their subsequent bioactivity screening. Due to the complexity of the molecule, total synthesis is challenging and not widely reported. Therefore, a semi-synthetic approach, utilizing the naturally isolated this compound as a starting scaffold, is a more feasible strategy for generating a library of analogs for structure-activity relationship (SAR) studies.
Proposed Semi-Synthesis of this compound Derivatives
The generation of this compound derivatives can be approached by modifying the various functional groups present on both the triterpenoid core and the sugar moieties. The primary goal is to explore how these modifications impact the observed bioactivity, potentially leading to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
Experimental Workflow for Semi-Synthesis and Screening
Caption: Workflow for the generation and evaluation of this compound derivatives.
Protocol 1: Isolation and Purification of this compound
This protocol is based on established methods for the isolation of sarasinosides from Melophlus sarasinorum.
Materials:
-
Freeze-dried sponge material
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
C18 solid-phase extraction (SPE) cartridges or packing material for vacuum liquid chromatography (VLC)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (HPLC grade water, acetonitrile (B52724), methanol)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Grind the freeze-dried sponge material into a fine powder.
-
Extract the powder exhaustively with a 1:1 mixture of MeOH:CH₂Cl₂ at room temperature (3 x 24 hours).
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation (VLC):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a C18 VLC column.
-
Elute the column with a stepwise gradient of decreasing polarity, starting with 100% water and gradually increasing the proportion of methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or a small-scale bioassay to identify fractions containing sarasinosides.
-
-
Purification (HPLC):
-
Combine the active fractions from VLC and concentrate.
-
Subject the concentrated fractions to preparative or semi-preparative reverse-phase HPLC on a C18 column.
-
Use a gradient of water and methanol or acetonitrile as the mobile phase.
-
Monitor the elution profile with a UV detector (e.g., at 210 nm).
-
Collect the peaks corresponding to this compound based on retention time and subsequent structural analysis.
-
Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Proposed Semi-Synthesis of this compound Derivatives (Acylation)
This hypothetical protocol describes a general method for acylating the hydroxyl groups of this compound to generate ester derivatives.
Materials:
-
Purified this compound
-
Anhydrous pyridine (B92270) or another suitable aprotic base (e.g., triethylamine)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the acylated derivative.
-
Characterize the final product by NMR and MS to confirm its structure and purity.
-
Bioactivity Screening Protocols
Protocol 3: Cytotoxicity Screening using the MTT Assay
This protocol outlines a standard method for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Hypothetical Signaling Pathway for Cytotoxicity
Given that many cytotoxic agents induce apoptosis, this compound derivatives may act through similar pathways.
Caption: A potential apoptotic pathway targeted by this compound derivatives.
Quantitative Data Presentation
The following table summarizes the reported cytotoxic activities of some naturally occurring sarasinosides, which can serve as a benchmark for newly synthesized derivatives.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Sarasinoside A₁ | P388 (leukemia) | Cytotoxic | 2.2 | [2][3] |
| Sarasinoside A₁ | K562 (leukemia) | Cytotoxic | 5.0 | [2] |
| Sarasinoside A₃ | K562 (leukemia) | Cytotoxic | 13.3 | [3] |
| Sarasinoside B₁ | Neuro-2a | Cytotoxic | ~5-18 | [1] |
| Sarasinoside B₁ | HepG2 | Cytotoxic | ~5-18 | [1] |
| Sarasinoside M₂ | Neuro-2a | Cytotoxic | 5.8 ± 0.3 | [4] |
| Sarasinoside M₂ | HepG2 | Cytotoxic | 5.9 ± 1.2 | [4] |
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing the bioactivity of sarasinosides.
-
Aglycone Unsaturation: The presence of double bonds in the triterpenoid core, particularly Δ⁸⁽⁹⁾ or a 7(8),9(11)-diene system, appears to be crucial for strong cytotoxic activity.
-
Oligosaccharide Chain: The complex sugar moiety is essential for activity. Modifications to the sugar units, such as acylation of the hydroxyl groups, are likely to influence solubility, cell permeability, and ultimately, biological activity.
-
Hydroxylation Pattern: Variations in the hydroxylation pattern of the aglycone among different natural sarasinosides correlate with differences in potency, suggesting this is a key area for synthetic modification.
By systematically applying the proposed semi-synthetic strategies and evaluating the resulting derivatives using the outlined bioactivity protocols, researchers can further elucidate the SAR of the sarasinoside class and develop new compounds with therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sarasinoside B1 Yield
Welcome to the technical support center for the extraction and purification of Sarasinoside B1 from sponge extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides known for a variety of biological activities. The primary sources of this compound are marine sponges, particularly species such as Melophlus sarasinorum and Asteropus sarasinosum.[1][2] These sponges contain a complex mixture of different sarasinosides, from which this compound must be isolated.
Q2: What is a realistic yield expectation for this compound from sponge material?
The yield of this compound can vary significantly based on the sponge species, geographical location of collection, and the extraction and purification methods employed. While specific yields for pure this compound are not widely published, a general workflow can provide some indication. For example, from 78.7 g of freeze-dried Melophlus sarasinorum, one might obtain approximately 8.7 g of crude extract.[1][3] The final yield of purified this compound will be a small fraction of this crude extract. It is not uncommon for the concentration of active compounds in sponges to be less than 0.4% of the dry weight of the organism.
Q3: What are the key factors influencing the extraction efficiency of this compound?
Several factors can impact the extraction efficiency:
-
Sponge Pre-processing: Proper handling and pre-processing of the sponge material are critical. Freeze-drying (lyophilization) is a common and effective method to preserve the integrity of the compounds before extraction.
-
Solvent System: The choice of solvent is crucial. A mixture of polar and non-polar solvents is typically used to effectively extract amphiphilic compounds like saponins (B1172615). A common system is a 1:1 mixture of methanol (B129727) and dichloromethane (B109758) or methanol and chloroform.[1][3]
-
Extraction Technique: While maceration is a common method, other techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can improve efficiency. However, these methods need to be carefully optimized to prevent degradation of the target compound.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. Due to the lack of a strong UV chromophore in many saponins, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a UV detector set to a low wavelength (around 205-215 nm) is often employed. For more sensitive and specific quantification, coupling HPLC with Mass Spectrometry (HPLC-MS) is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Low Yield of Crude Extract
| Problem | Possible Causes | Solutions |
| Low yield of crude extract from the initial solvent extraction. | 1. Incomplete cell lysis: The solvent may not be effectively penetrating the sponge tissue to release the secondary metabolites. 2. Insufficient extraction time or solvent volume: The extraction may not be exhaustive. 3. Improper solvent polarity: The chosen solvent system may not be optimal for this compound. | 1. Grind the freeze-dried sponge material into a fine powder to increase the surface area for solvent penetration. 2. Increase the number of extraction cycles. Typically, extracting the sponge material three times with fresh solvent is recommended.[1][3] Ensure an adequate solvent-to-solid ratio. 3. Experiment with different solvent polarities. While methanol/dichloromethane (1:1) is common, adjusting the ratio or trying other solvents like ethanol (B145695) might improve the yield. |
Low Recovery of this compound After Chromatographic Purification
| Problem | Possible Causes | Solutions |
| Significant loss of this compound during column chromatography (e.g., C18 silica). | 1. Irreversible adsorption: Highly hydrophobic saponins can sometimes bind irreversibly to the stationary phase. 2. Co-elution with other compounds: this compound may be present in fractions that were discarded due to the presence of other, more abundant compounds. 3. Degradation on the column: The stationary phase or solvent system may be causing the degradation of the saponin. | 1. Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column to prevent precipitation. If using reversed-phase chromatography, avoid loading the sample in a solvent that is too aqueous. 2. Analyze all fractions by HPLC to track the elution of this compound. The complex mixture of similar sarasinosides can lead to broad peaks and unexpected elution profiles. 3. Consider using a different stationary phase or modifying the mobile phase. For example, adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape and recovery by suppressing the ionization of silanol (B1196071) groups on the stationary phase. |
Poor HPLC Resolution and Peak Shape
| Problem | Possible Causes | Solutions |
| Peak tailing or co-elution of this compound with other isomers during HPLC analysis. | 1. Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the polar sugar moieties of saponins, leading to peak tailing. 2. Suboptimal mobile phase: The mobile phase composition may not be adequate to resolve structurally similar sarasinosides. 3. Column overload: Injecting too concentrated a sample can lead to poor peak shape. | 1. Use a base-deactivated (end-capped) C18 column. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can also help to minimize these interactions. 2. Optimize the mobile phase gradient. A shallow gradient around the elution time of the sarasinosides can improve resolution. Experiment with different organic modifiers (acetonitrile vs. methanol) as this can alter selectivity. 3. Reduce the concentration of the injected sample. |
Suspected Degradation of this compound
| Problem | Possible Causes | Solutions |
| Consistently low yields and the appearance of unknown peaks in HPLC chromatograms. | 1. Hydrolysis of glycosidic bonds: Saponins can be susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of enzymes. 2. Thermal degradation: High temperatures during extraction or solvent evaporation can lead to the degradation of the compound. 3. Instability in solution: Prolonged storage of extracts or purified fractions in certain solvents may lead to degradation. | 1. Avoid harsh pH conditions during extraction and purification. If enzymatic degradation is suspected, consider deactivating enzymes by briefly heating the initial extract (if the compound is thermally stable) or using appropriate inhibitors. 2. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. Avoid prolonged exposure to heat. 3. Store extracts and purified fractions at low temperatures (-20°C or -80°C) and in the dark. For long-term storage, it is best to store the compound as a dry powder. |
Experimental Protocols
I. Extraction of Crude Sarasinoside Mixture
This protocol is a general guideline for the initial extraction of sarasinosides from sponge material.
-
Sample Preparation:
-
Freeze-dry the fresh sponge material to remove water.
-
Grind the lyophilized sponge into a fine powder using a blender or a mortar and pestle.
-
-
Solvent Extraction:
-
Macerate the sponge powder in a 1:1 (v/v) mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂) at room temperature. A common ratio is 10 mL of solvent per gram of sponge powder.
-
Stir the mixture for at least 4 hours.
-
Filter the mixture and collect the solvent.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the solvent extracts.
-
-
Solvent Removal:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.
-
The resulting residue is the crude extract.
-
II. Preliminary Purification by Vacuum Liquid Chromatography (VLC)
-
Column Packing:
-
Pack a VLC column with C18-bonded silica (B1680970) gel.
-
-
Fractionation:
-
Dissolve the crude extract in a small amount of methanol.
-
Load the dissolved extract onto the C18 column.
-
Elute the column with a stepwise gradient of decreasingly polar solvents. A typical gradient starts with 100% water, followed by increasing proportions of methanol (e.g., 25%, 50%, 75%, 100% methanol), and finally a more non-polar solvent like dichloromethane to wash the column.
-
Collect fractions of each solvent step.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing sarasinosides.
-
III. Quantification of this compound by HPLC
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile over 30-40 minutes is a reasonable starting point. The exact gradient will need to be optimized to achieve good separation of this compound from other sarasinosides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detector:
-
UV: 205-215 nm.
-
ELSD: Nebulizer temperature 30-40°C, evaporator temperature 50-60°C, and nitrogen gas flow of 1.5-2.0 L/min (these parameters will need to be optimized for your specific instrument).
-
MS: Electrospray ionization (ESI) in positive ion mode is often suitable for saponins.
-
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
Overcoming low solubility of Sarasinoside B1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the low aqueous solubility of Sarasinoside B1, a marine-derived triterpenoid (B12794562) saponin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a norlanostane-triterpenoid oligoglycoside isolated from the marine sponge Asteropus sarasinosum.[1] Like many marine natural products, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and formulation development for preclinical studies, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the initial steps I should take when I encounter solubility issues with this compound?
When you observe precipitation or cloudiness in your this compound solution, it is recommended to start with simple troubleshooting steps. These include gentle heating, sonication, and adjusting the pH of the solution. However, it is important to consider the stability of this compound under these conditions.
Q4: Are there any recommended solvents for preparing a stock solution of this compound?
For initial solubilization, it is advisable to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Commonly used organic solvents for poorly soluble compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The final concentration of the organic solvent in your aqueous solution should be minimized to avoid solvent-induced artifacts in your experiments.
Q5: What advanced techniques can be used to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[2][3][4] These include the use of:
-
Co-solvents: Water-miscible organic solvents can be used to increase solubility.[5]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility.[6][7][8]
-
Liposomes: These phospholipid vesicles can encapsulate hydrophobic drugs within their lipid bilayer.[9][10][11][12]
-
Nanoparticles: Formulating this compound into nanoparticles can increase its surface area and dissolution rate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Employ a solubility enhancement technique such as using cyclodextrins or liposomes. |
| Cloudiness or turbidity in the prepared solution. | Formation of aggregates or fine precipitates of this compound. | 1. Gently warm the solution (e.g., to 37°C) while stirring. 2. Sonicate the solution in a water bath for a short period. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Prepare fresh dilutions from a clear stock solution for each experiment. 3. Consider using a formulation approach to ensure consistent solubility. |
| Difficulty in preparing a sufficiently concentrated aqueous solution. | Inherent low aqueous solubility of this compound. | 1. Experiment with different aqueous buffers and pH values. 2. Utilize solubility-enhancing excipients as detailed in the advanced techniques section. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins
This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of HP-β-CD: Dissolve a known amount of HP-β-CD in deionized water or your buffer to achieve the desired concentration (e.g., 10% w/v).
-
Add this compound: To the HP-β-CD solution, add the powdered this compound to reach the target concentration.
-
Incubate and Mix: Stir the mixture vigorously at room temperature for 24-48 hours using a magnetic stirrer. Protect from light if the compound is light-sensitive.
-
Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect the Supernatant: Carefully collect the clear supernatant containing the solubilized this compound-cyclodextrin complex.
-
Determine Concentration: It is recommended to determine the actual concentration of this compound in the final solution using a suitable analytical method like HPLC.
Protocol 2: Preparation of Liposomal this compound
This protocol outlines a simple thin-film hydration method to prepare liposomes encapsulating this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform or a suitable organic solvent mixture
-
Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Dissolve Lipids and Drug: In a round-bottom flask, dissolve phosphatidylcholine, cholesterol (e.g., in a 4:1 molar ratio), and this compound in chloroform.
-
Form a Thin Film: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 37-50°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Remove Unencapsulated Drug: To separate the liposomal this compound from the unencapsulated drug, the suspension can be centrifuged or passed through a size-exclusion chromatography column.
Data Presentation
Table 1: Comparison of Solubilization Methods for this compound (Hypothetical Data)
| Method | Solvent System | Achievable Concentration (µg/mL) | Advantages | Disadvantages |
| Direct Dissolution | Deionized Water | < 1 | Simple, no excipients | Very low solubility |
| Co-solvent | 10% DMSO in Water | 10 - 50 | Easy to prepare | Potential for solvent toxicity in assays |
| Cyclodextrin (B1172386) Complexation | 10% HP-β-CD in Water | 100 - 500 | Increased solubility, low toxicity | Requires optimization of cyclodextrin type and concentration |
| Liposomal Formulation | Phospholipid/Cholesterol in PBS | 500 - 1000 | High drug loading, potential for targeted delivery | More complex preparation, stability concerns |
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: The problem of low solubility and potential solutions.
References
- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veterinaria.org [veterinaria.org]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Sarasinoside B1 sample degradation and storage issues
Welcome to the technical support center for Sarasinoside B1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound and to troubleshoot common issues that may arise during experimentation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Sample degradation due to improper storage or handling. | Review storage conditions. Store the solid compound at -20°C or lower, protected from light and moisture. For solutions, prepare them fresh and use them immediately. If storage of a solution is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Hydrolysis of glycosidic bonds in solution. | Ensure the pH of your experimental buffer is near neutral. Acidic or basic conditions can lead to the degradation of this compound.[1] | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of the triterpenoid (B12794562) saponin (B1150181). | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, methanol) first. Then, dilute the stock solution into your aqueous experimental medium with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <0.5%) and a solvent control should be included in your experiments. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products (e.g., secondary glycosides or the aglycone). | This indicates sample degradation. Check the storage conditions and age of the sample. Prepare fresh solutions from a new vial of the solid compound if possible. The primary degradation pathway for saponins (B1172615) is often the hydrolysis of the glycosidic bonds.[1] |
| Contamination of the sample. | Ensure proper handling techniques to avoid contamination. Use high-purity solvents and clean labware. | |
| Difficulty dissolving the solid compound | Inappropriate solvent selection. | This compound, as a triterpenoid saponin, is expected to have better solubility in polar organic solvents. Try dissolving in DMSO, methanol (B129727), or ethanol. For NMR spectroscopy, deuterated methanol (CD3OD) or a mixture of deuterated pyridine (B92270) and deuterium (B1214612) oxide (pyridine-d5/D2O) has been used for similar compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or below for long-term stability. Low temperatures are crucial for minimizing the degradation of saponins.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to prepare a stock solution in a high-purity organic solvent such as DMSO or methanol. Warm the vial to room temperature before opening to prevent condensation. Briefly sonicate or vortex to ensure complete dissolution.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Saponins are susceptible to hydrolysis of their glycosidic bonds, especially under acidic or basic conditions.[1] For optimal stability, it is best to prepare solutions fresh for each experiment. If short-term storage is required, store in a tightly sealed container at -80°C and avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation products of this compound?
A4: The most likely degradation products of this compound are its partially hydrolyzed forms (secondary glycosides) or its aglycone (the triterpenoid core without the sugar moieties). This degradation is typically a result of the cleavage of the glycosidic bonds.[1]
Q5: At what temperature should I conduct my experiments with this compound?
A5: While the specific thermal stability of this compound is not extensively documented, saponins, in general, are sensitive to high temperatures.[3][4] It is advisable to conduct experiments at controlled room temperature or on ice when possible, especially for prolonged incubation periods, to minimize potential degradation.
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table summarizes general stability information for triterpenoid saponins, which can be used as a guideline.
| Condition | Effect on Triterpenoid Saponin Stability | Recommendation for this compound |
| Temperature (Solid) | Degradation is accelerated at room temperature and higher. Low temperatures (-20°C) significantly reduce degradation.[1] | Store solid compound at -20°C or below. |
| Temperature (Solution) | Higher temperatures increase the rate of hydrolysis and degradation.[5][6] | Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C. |
| pH | Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions. Acidic conditions are particularly detrimental for some saponins.[1] | Maintain solutions at a neutral pH. |
| Humidity | High humidity can accelerate the degradation of solid saponins.[1] | Store solid compound in a desiccated environment. |
| Light | Light can contribute to the degradation of some natural products. | Store both solid and solutions protected from light. |
Experimental Protocols
General Protocol for Preparing this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the required volume of sterile, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is important to add the stock solution to the medium while vortexing to ensure rapid and uniform mixing and to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (e.g., ≤ 0.5%) and non-toxic to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway for this compound based on its known cytotoxic activity.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Separation of Sarasinoside Isomers
Welcome to the technical support center for the chromatographic separation of sarasinoside isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis of these complex marine natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating sarasinoside isomers by HPLC?
A1: The primary challenges stem from the inherent structural similarity of sarasinoside isomers. These triterpenoid (B12794562) saponins (B1172615) often differ subtly, for instance, in the position of a double bond or the stereochemistry of a hydroxyl group on the aglycone core, or in the composition and linkage of their complex sugar moieties.[1][2] This leads to very similar polarities and chromatographic behaviors, making baseline separation difficult to achieve.[1] Additionally, many saponins, including sarasinosides, lack a strong UV chromophore, which complicates detection and necessitates the use of specialized detectors or derivatization.[3][4]
Q2: Which HPLC column is best suited for separating sarasinoside isomers?
A2: Reversed-phase (RP) columns are the standard for saponin (B1150181) separations. A C18 (octadecylsilyl) column is the most common starting point and is effective for separating many triterpenoid saponins.[3] For isomers with very subtle structural differences, alternative stationary phases may offer improved selectivity. Consider columns with different properties, such as:
-
Phenyl-Hexyl phases: Can provide alternative selectivity for compounds with aromatic-like structures through pi-pi interactions.
-
Polar-embedded phases: May offer different selectivity profiles for these polar glycosides.
-
Cholesterol-based columns: Have been used successfully to separate saponin isomers like oleanane (B1240867) and ursane (B1242777) types.[5]
Q3: What are the recommended mobile phases and detectors for sarasinoside analysis?
A3: A gradient elution using a mixture of water and an organic solvent is typically required.
-
Mobile Phase: Acetonitrile (B52724)/water and methanol (B129727)/water are the most common solvent systems.[3] Using an acidic modifier, such as 0.1% formic acid or phosphoric acid, is often necessary to suppress the ionization of any acidic functional groups, leading to sharper peaks and improved reproducibility.[5][6]
-
Detectors: Due to the lack of strong UV chromophores, standard UV detectors are often set to low wavelengths (205-210 nm).[6][7] However, for better sensitivity and universality, the following detectors are highly recommended:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.[1][3]
-
Charged Aerosol Detector (CAD): Offers high sensitivity and a wide dynamic range for non-volatile and semi-volatile compounds like saponins.[1]
-
Mass Spectrometry (MS): Provides both detection and structural information, making it invaluable for identifying and distinguishing between isomers.[1][8]
-
Q4: Can mobile phase additives improve the separation of sarasinoside isomers?
A4: Yes, additives can significantly enhance resolution. For instance, adding β-cyclodextrin to the mobile phase has been shown to improve the separation of structural isomers of other triterpenoid saponins on a C18 column.[9] Cyclodextrins can form inclusion complexes with the analytes, leading to differential retention and improved separation of closely eluting isomers.
Experimental Protocols
General Protocol for Sarasinoside Isomer Analysis by RP-HPLC
This protocol is a starting point for method development. Optimization will be necessary based on the specific sarasinoside isomers and the sample matrix.
1. Sample Preparation:
- Extract the dried marine sponge material (e.g., Melophlus sarasinorum) with methanol or a methanol/dichloromethane mixture.
- Perform a liquid-liquid partition of the crude extract between n-butanol and water. The saponin-rich fraction will be in the n-butanol layer.
- Concentrate the n-butanol fraction under reduced pressure.
- Dissolve the dried extract in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program: (See table below).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10-20 µL.
- Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or DAD at 205 nm.
Quantitative Data: Representative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 35.0 | 20 | 80 |
| 40.0 | 20 | 80 |
| 40.1 | 70 | 30 |
| 50.0 | 70 | 30 |
This table represents a typical starting gradient for separating complex saponin mixtures. The gradient slope and duration should be optimized to achieve the best resolution for the specific sarasinoside isomers of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Suboptimal mobile phase composition. 2. Gradient is too steep. 3. Inappropriate stationary phase. | 1. Optimize Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks. 2. Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa, to alter selectivity. 3. Try a Different Column: Test a phenyl-hexyl or a polar-embedded column. 4. Add a Mobile Phase Modifier: Evaluate the effect of adding β-cyclodextrin (e.g., 4 mmol/L) to the mobile phase.[9] |
| Broad Peaks | 1. Column contamination or degradation. 2. High molecular weight of saponins causing slow mass transfer. 3. Sample solvent is stronger than the initial mobile phase. | 1. Flush the Column: Use a strong solvent like isopropanol (B130326) to wash the column. If performance does not improve, replace the column. 2. Increase Column Temperature: Elevate the temperature to 35-40°C to decrease mobile phase viscosity and improve peak shape. 3. Decrease Flow Rate: A lower flow rate can improve efficiency. 4. Match Sample Solvent: Dissolve the sample in the initial mobile phase. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column overload. | 1. Adjust Mobile Phase pH: Ensure the acidic modifier (e.g., 0.1% formic acid) is present and effective. 2. Lower Sample Concentration: Dilute the sample and inject a smaller volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. | 1. Increase Equilibration Time: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before each injection. 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and ensure they are thoroughly mixed. |
| No or Low Signal | 1. Analyte lacks a chromophore (for UV detection). 2. Incorrect detector settings. 3. Sample degradation. | 1. Use a Universal Detector: Employ an ELSD, CAD, or MS detector for reliable detection.[1][3] 2. Check Detector Parameters: For UV, ensure the wavelength is set low (e.g., 205 nm). For ELSD/CAD, optimize gas flow and temperature settings. 3. Ensure Sample Integrity: Prepare samples fresh and store them appropriately. |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A step-by-step workflow for addressing poor resolution of sarasinoside isomers.
Potential Signaling Pathway Modulation by Sarasinosides
Some marine triterpenes have been shown to interact with key cellular signaling pathways. While the exact mechanism for all sarasinosides is under investigation, related compounds are known to affect pathways like PI3K/Akt, which is crucial for cell survival and proliferation. Recent studies also suggest a possible interaction with acetylcholinesterase (AChE).[10][11]
Caption: Hypothesized interaction of sarasinosides with cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Sarasinoside B1 bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Sarasinoside B1 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from marine sponges.[1] Saponins (B1172615), as a class of compounds, are known to exert cytotoxic effects primarily through their interaction with cell membranes. Their amphiphilic nature allows them to insert into the lipid bilayer, which can lead to the formation of pores, increased membrane permeability, and ultimately, cell lysis.[2] Additionally, many saponins, likely including this compound, can induce programmed cell death, or apoptosis, through various signaling pathways.[2][3]
Q2: I am observing high variability in my IC50 values for this compound across replicate experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in bioassays with natural products. Several factors could be contributing to this variability:
-
Compound Precipitation: this compound, as a triterpenoid glycoside, may have limited aqueous solubility. Precipitation can occur when a concentrated stock solution (often in DMSO) is diluted into aqueous cell culture media.[1]
-
Inconsistent DMSO Concentration: Variability in the final DMSO concentration across wells can impact cell viability and lead to inconsistent results.[1]
-
Cell Seeding Density: Uneven cell seeding is a major source of variability. Ensure a homogenous cell suspension and consistent plating technique.[4]
-
Incubation Time: Variations in the incubation time with this compound can significantly affect the outcome.[5]
-
Assay Interference: Saponins can sometimes interfere with the assay itself. For example, they might interact with the formazan (B1609692) product in an MTT assay.[5]
Q3: My MTT assay results show low absorbance values, even at low concentrations of this compound. What could be the issue?
Low absorbance values in an MTT assay typically indicate reduced cell viability or metabolic activity. Besides the cytotoxic effect of this compound, other factors could be at play:
-
Low Cell Number: The initial number of cells seeded might be too low.[4]
-
Suboptimal Assay Conditions: Ensure the MTT incubation time and solubilization step are optimized for your cell line.[6]
-
Compound Instability: While not extensively documented for this compound, some natural products can be unstable in cell culture media over long incubation periods.
Q4: I suspect this compound is interfering with my colorimetric assay. How can I confirm and mitigate this?
This is a valid concern, as natural products can sometimes have inherent color or reducing properties that interfere with assays like the MTT.
-
Run a Compound-Only Control: Prepare wells with the same concentrations of this compound in media but without cells. If you observe a color change, this indicates direct interaction with the assay reagent.
-
Use an Alternative Assay: If interference is confirmed, consider switching to a non-colorimetric assay. Options include:
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells.[3]
-
ATP-based Viability Assays (e.g., CellTiter-Glo®): Measures cellular ATP levels as an indicator of viability.[3]
-
Direct Cell Counting: Using trypan blue exclusion to count viable cells.
-
Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | 1. Visually inspect for precipitate after dilution in media. 2. Prepare fresh dilutions for each experiment. 3. Consider using a lower concentration of the DMSO stock solution and adjusting the dilution factor. 4. Gentle sonication of the stock solution before dilution may aid in solubility.[7] |
| Variable DMSO Concentration | 1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Keep the final DMSO concentration below 0.5% to minimize solvent toxicity.[1] |
| Inconsistent Cell Plating | 1. Thoroughly mix the cell suspension before and during plating. 2. Use a calibrated multichannel pipette for seeding. 3. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation ("edge effect").[8] |
| Variable Incubation Times | 1. Use a precise and consistent incubation time for all experiments. |
Issue 2: Unexpectedly High Cell Viability
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | At high concentrations, this compound may precipitate, reducing the effective concentration interacting with the cells.[1] Visually confirm solubility at the highest concentrations used. |
| Assay Interference | Saponins can sometimes enhance the signal in certain viability assays, leading to an overestimation of viability.[5] Run appropriate controls (compound in media without cells) to check for interference. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consider testing on a different, potentially more sensitive, cell line. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the this compound concentration to determine the IC50 value.
Protocol 2: Mitochondrial Membrane Potential Assay
A decrease in mitochondrial membrane potential (MMP) is an early indicator of apoptosis. This can be assessed using cationic fluorescent dyes like JC-1 or Mito-MPS.[9][10]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Mitochondrial membrane potential dye (e.g., JC-1 or Mito-MPS)
-
Positive control (e.g., FCCP, a mitochondrial uncoupler)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a black, clear-bottom 96-well plate.
-
Dye Loading: Following treatment, remove the medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Measurement:
-
For JC-1: In healthy cells, the dye forms aggregates that fluoresce red. In apoptotic cells with low MMP, the dye remains as monomers and fluoresces green. Measure the fluorescence at both emission wavelengths (e.g., ~590 nm for red and ~525 nm for green). The ratio of red to green fluorescence is used as an indicator of MMP.
-
For Mito-MPS: In healthy cells, the dye aggregates in the mitochondria and emits red fluorescence. In cells with depolarized mitochondria, the dye is in the cytoplasm as monomers and emits green fluorescence.[11] The red/green fluorescence ratio is used to determine the change in MMP.[11]
-
-
Data Analysis: A decrease in the red/green fluorescence ratio in treated cells compared to untreated controls indicates a loss of MMP and induction of apoptosis.
Quantitative Data
| Saponin | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Saponin 1 (from Anemone taipaiensis) | U251MG (glioblastoma) | MTT | 7.4 | [12] |
| Saponin 1 (from Anemone taipaiensis) | U87MG (glioblastoma) | MTT | 8.6 | [12] |
| Ethanolic Extract (containing saponins) | DU-145 (prostate cancer) | MTT | 2.1 | [13] |
| Ethanolic Extract (containing saponins) | PC-3 (prostate cancer) | MTT | 2.7 | [13] |
| Ethanolic Extract (containing saponins) | SK-UT-1 (uterine leiomyosarcoma) | MTT | 1.7 | [13] |
Visualizations
Diagram 1: Proposed Apoptotic Signaling Pathway for this compound
Saponins can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Based on evidence from other saponins, a plausible mechanism for this compound involves the activation of the Fas death receptor pathway, leading to caspase activation and subsequent apoptosis.
Caption: Proposed Apoptotic Signaling Pathway for this compound.
Diagram 2: Experimental Workflow for Cytotoxicity Assay
This diagram outlines the general steps involved in performing a cytotoxicity assay, such as the MTT assay, to evaluate the effect of this compound.
Caption: General Experimental Workflow for Cytotoxicity Assay.
Diagram 3: Troubleshooting Logic for Inconsistent Results
This diagram provides a logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: Troubleshooting Logic for Inconsistent Bioassay Results.
References
- 1. Sarasinoside J | C62H102N2O27 | CID 11658230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. The biological activity of FasL in human and mouse lungs is determined by the structure of its stalk region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Figure 1 from Application of a homogenous membrane potential assay to assess mitochondrial function. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Artifacts in Mass Spectrometry of Glycosidic Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry of glycosidic compounds. Our goal is to help you minimize common artifacts and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of glycosidic compounds?
A1: The most prevalent artifacts include:
-
In-source Fragmentation: The premature fragmentation of the glycosidic bond within the ion source, leading to the observation of the aglycone fragment ion instead of the intact glycoside. This can be mistaken for the presence of the free aglycone in the sample.[1]
-
Adduct Formation: The association of ions from the mobile phase or sample matrix (e.g., Na+, K+, NH4+) with the analyte molecule. This can split the signal of the analyte of interest into multiple peaks, reducing sensitivity and complicating spectral interpretation.[2][3][4][5]
-
Neutral Loss of Sugar Moieties: Even after ionization, glycosidic bonds can be labile and prone to cleavage during transfer to the mass analyzer or in the collision cell, resulting in the characteristic loss of the sugar residue.
-
Gas-Phase Rearrangements: Under certain conditions, intramolecular rearrangements can occur in the gas phase, potentially leading to misleading fragment ions.
Q2: How can I quickly determine if the aglycone peak in my spectrum is from in-source fragmentation or from the original sample?
A2: A simple way to investigate this is to analyze the sample using a softer ionization method, if available, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), which typically induces less in-source fragmentation.[6] Alternatively, you can systematically reduce the cone voltage (also known as orifice or declustering potential) in your ESI source. A decrease in the relative intensity of the aglycone peak at lower cone voltages suggests it is primarily an artifact of in-source fragmentation.[1]
Q3: What is the difference in fragmentation between O-glycosides and C-glycosides?
A3: O-glycosides and C-glycosides exhibit distinct fragmentation patterns that allow for their differentiation.
-
O-Glycosides: The O-C glycosidic bond is relatively weak and readily cleaves during collision-induced dissociation (CID), resulting in a prominent neutral loss of the sugar moiety (e.g., 162 Da for a hexose). The aglycone fragment ion is often the base peak in the MS/MS spectrum.[7]
-
C-Glycosides: The C-C glycosidic bond is much more stable and resistant to cleavage. Instead of losing the entire sugar, fragmentation typically occurs within the sugar ring itself, leading to characteristic cross-ring cleavages. The aglycone with the attached sugar moiety often remains intact.[7][8][9][10]
Q4: Can mass spectrometry distinguish between anomeric configurations (α vs. β)?
A4: Distinguishing anomers by mass spectrometry is challenging but can be achieved under specific experimental conditions. The stereochemistry of the glycosidic linkage can influence the fragmentation pattern, but these differences are often subtle. Techniques like ion mobility mass spectrometry, which separates ions based on their shape, can be more effective in differentiating anomers. For routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for anomeric configuration assignment.
Q5: What is permethylation and why is it useful for glycosidic analysis?
A5: Permethylation is a chemical derivatization technique where all the free hydroxyl and N-acetyl groups on a glycan are replaced with methyl groups.[11] This is highly beneficial for mass spectrometry analysis because it:
-
Increases stability: Permethylation stabilizes labile sialic acid residues.[6]
-
Enhances ionization efficiency: The derivatized glycans are more hydrophobic and ionize more efficiently, leading to improved sensitivity.[6]
-
Provides more informative fragmentation: It directs fragmentation to the glycosidic linkages, simplifying spectral interpretation and aiding in linkage analysis.[12]
Troubleshooting Guides
Issue 1: High In-Source Fragmentation
Symptom: The mass spectrum is dominated by the aglycone fragment, with a weak or absent molecular ion for the intact glycoside.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in-source fragmentation.
Detailed Steps:
-
Optimize Cone Voltage: The cone voltage (or equivalent parameter) has a significant impact on the energy transferred to the ions in the source.[1]
-
Action: Systematically decrease the cone voltage in increments (e.g., 5-10 V) and monitor the relative intensity of the molecular ion versus the aglycone fragment.
-
Expected Outcome: A lower cone voltage should reduce the degree of in-source fragmentation, increasing the abundance of the intact glycoside ion.
-
-
Lower Ion Source Temperature: High temperatures can contribute to the thermal degradation of labile glycosidic bonds.
-
Action: Reduce the ion source temperature in steps (e.g., 10-20 °C) while monitoring the spectral output.
-
Expected Outcome: A lower temperature may decrease thermal fragmentation and preserve the intact glycoside.
-
-
Adjust Mobile Phase Composition: The solvent composition can influence ionization efficiency and analyte stability.
-
Action: If using a high percentage of organic solvent at the elution time of your compound, consider if the gradient can be modified. Sometimes, a less harsh organic solvent or the addition of a small amount of water can be beneficial.
-
Expected Outcome: A more favorable solvent environment can lead to softer ionization and less fragmentation.
-
-
Consider Derivatization: For particularly labile glycosides, chemical derivatization can significantly improve stability.
-
Action: Employ a permethylation protocol to stabilize the glycosidic linkage.
-
Expected Outcome: Permethylated glycosides are more resistant to in-source fragmentation.
-
Quantitative Data Example:
| Cone Voltage (V) | Relative Abundance of [M+H]+ | Relative Abundance of [Aglycone+H]+ |
| 20 | 85% | 15% |
| 30 | 60% | 40% |
| 40 | 35% | 65% |
| 50 | 10% | 90% |
This table is a representative example and actual values will vary depending on the compound and instrument.
Issue 2: Prevalent Adduct Formation
Symptom: The mass spectrum shows multiple peaks for the same analyte, corresponding to adducts with sodium ([M+Na]+), potassium ([M+K]+), or other ions, leading to a diluted signal for the protonated molecule ([M+H]+).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for prevalent adduct formation.
Detailed Steps:
-
Use High-Purity Solvents and Clean Glassware: Sodium and potassium are common contaminants in laboratory glassware and lower-purity solvents.
-
Action: Use high-purity, MS-grade solvents and meticulously clean all glassware. Consider using plastic vials and containers where appropriate.
-
Expected Outcome: Reducing the source of alkali metal ions will decrease the formation of the corresponding adducts.
-
-
Add Ammonium (B1175870) Acetate (B1210297) to the Mobile Phase: Ammonium ions can outcompete alkali metal ions for adduction to the analyte, and the resulting ammonium adduct ([M+NH4]+) is often more easily fragmented to the protonated molecule.
-
Action: Add a small amount of ammonium acetate to your mobile phase. A starting concentration of 0.5 mM is often effective at minimizing sodium adducts without causing significant ion suppression.[2]
-
Expected Outcome: A significant reduction in [M+Na]+ and [M+K]+ peaks and an increase in the [M+H]+ or [M+NH4]+ peak.
-
-
Optimize Chromatography: If matrix effects are suspected, improving the chromatographic separation can help.
-
Action: Modify the gradient or change the stationary phase to better separate the analyte of interest from co-eluting matrix components that may be a source of adduct-forming ions.
-
Expected Outcome: Better separation can lead to a cleaner ionization environment for the analyte and reduced adduct formation.
-
Common Adducts Table:
| Adduct | Mass Shift (Da) | Ionization Mode |
| [M+H]+ | +1.0078 | Positive |
| [M+Na]+ | +22.9898 | Positive |
| [M+K]+ | +38.9637 | Positive |
| [M+NH4]+ | +18.0344 | Positive |
| [M-H]- | -1.0078 | Negative |
| [M+Cl]- | +34.9689 | Negative |
| [M+CH3COO]- | +59.0133 | Negative |
This table is based on data from multiple sources.[13][14][15][16][17]
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Initial Setup:
-
Prepare a standard solution of your glycosidic compound at a known concentration (e.g., 1-10 µg/mL) in a solvent compatible with your LC-MS system.
-
Set up your LC-MS method with your standard chromatographic conditions.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate to obtain a stable signal.
-
-
Cone Voltage Ramp:
-
Begin with a low cone voltage (e.g., 10 V).[1]
-
Acquire a full scan mass spectrum and record the intensities of the molecular ion ([M+H]+ or [M+Na]+) and the aglycone fragment ion.
-
Increase the cone voltage in increments of 5 V, acquiring a spectrum at each step, up to a maximum that is appropriate for your instrument (e.g., 80 V).[18]
-
-
Data Analysis:
-
For each cone voltage setting, calculate the relative abundance of the molecular ion and the aglycone fragment.
-
Plot the relative abundances of both ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest intensity for the molecular ion while keeping the aglycone fragment intensity at an acceptable minimum.
-
Protocol 2: Reduction of Sodium Adducts using Ammonium Acetate
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of ammonium acetate in MS-grade water.
-
Ensure the ammonium acetate is of high purity to avoid introducing other contaminants.
-
-
Mobile Phase Modification:
-
For an existing LC method, add the ammonium acetate stock solution to the aqueous mobile phase to achieve a final concentration of 0.5 mM.[2] For example, add 50 µL of the 100 mM stock solution to 10 mL of the aqueous mobile phase.
-
If developing a new method, incorporate 0.5 mM ammonium acetate into the initial mobile phase conditions.
-
-
System Equilibration and Analysis:
-
Equilibrate the LC-MS system with the modified mobile phase for a sufficient time to ensure the entire system is flushed.
-
Analyze your sample and compare the mass spectrum to one obtained without ammonium acetate.
-
-
Optimization:
-
If sodium adducts are still prominent, you can cautiously increase the ammonium acetate concentration up to 5 mM. Be aware that higher concentrations may lead to ion suppression.[2]
-
Conversely, if ion suppression is observed, reduce the concentration.
-
Protocol 3: Permethylation of Glycans using Sodium Hydroxide (B78521) and Iodomethane (B122720)
This protocol is a general guideline and should be performed in a fume hood with appropriate personal protective equipment, as iodomethane is toxic.
-
Sample Preparation:
-
Ensure your glycan sample is dry and free of salts.
-
-
Base Preparation:
-
In a clean glass tube, add approximately 400 µL of 50% (w/w) sodium hydroxide solution.
-
Add 800 µL of methanol (B129727) and vortex.
-
Add 4 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO) and vortex to generate a white precipitate.
-
Centrifuge to pellet the slurry and discard the supernatant. Repeat the DMSO wash at least three more times.
-
Dissolve the final pellet in 3 mL of anhydrous DMSO.[19]
-
-
Permethylation Reaction:
-
Dissolve the dried glycan sample in 100 µL of anhydrous DMSO.
-
Add 300 µL of the prepared base slurry to the sample.
-
Immediately add 100 µL of iodomethane.
-
Seal the tube tightly and vortex vigorously for 5 minutes.[19]
-
-
Quenching and Extraction:
-
Quench the reaction by adding 2 mL of 5% acetic acid on ice and vortex.
-
Add 2 mL of dichloromethane (B109758) (DCM) and vortex.
-
Centrifuge to separate the phases.
-
Remove and discard the upper aqueous layer.
-
Wash the lower organic phase with 2 mL of water, vortex, centrifuge, and discard the aqueous layer. Repeat this wash step.
-
-
Sample Cleanup:
-
The permethylated glycans in the DCM layer can be further purified using a C18 SPE cartridge.
-
Dry the final eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for MS analysis.
-
Visualizing Fragmentation Pathways
Caption: Comparative fragmentation of O- and C-glycosides.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. support.waters.com [support.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis [mdpi.com]
- 10. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis [agris.fao.org]
- 11. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A spin column-free approach to sodium hydroxide-based glycan permethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.waters.com [support.waters.com]
- 14. Adduits ESI MS | PDF | Electrospray Ionization | Chemistry [scribd.com]
- 15. HTTP redirect [search.r-project.org]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
- 18. web.uvic.ca [web.uvic.ca]
- 19. ms-dango.org [ms-dango.org]
Refining dosage and administration of Sarasinoside B1 for in vivo studies
Disclaimer: Sarasinoside B1 is a natural product isolated from marine sponges. As of late 2025, detailed in vivo dosage and administration protocols have not been extensively published in peer-reviewed literature. This guide provides general recommendations and troubleshooting advice for researchers planning to initiate in vivo studies with this compound, based on the known properties of related saponin (B1150181) compounds and general principles of in vivo pharmacology. The dosages and protocols outlined below are illustrative and must be determined empirically for your specific animal model and research question.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model?
A1: There is currently no established in vivo dose for this compound. For novel saponin-like compounds, it is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD). A common starting point for such studies is to begin with a low dose, for example, 0.1 mg/kg, and escalate the dose in subsequent cohorts while monitoring for signs of toxicity.
Q2: What is the best route of administration for this compound in vivo?
A2: The optimal route of administration will depend on the target organ and the physicochemical properties of your this compound formulation.
-
Intravenous (IV): Provides immediate systemic exposure but may require a solubilizing agent.
-
Intraperitoneal (IP): Often used for preclinical studies, providing good systemic exposure.
-
Oral (PO): Bioavailability of saponins (B1172615) can be low and variable due to their size and polarity. This route may not be suitable without specific formulation strategies to enhance absorption.
-
Subcutaneous (SC): May provide a slower release and more sustained exposure.
A pilot study comparing different administration routes is recommended.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound, like many saponins, may have limited aqueous solubility.
-
Initial Assessment: First, determine the solubility in common vehicles (e.g., saline, PBS, DMSO, ethanol).
-
Formulation: For intravenous administration, a common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable vehicle such as saline or a solution containing a solubilizing agent like Tween 80 or Cremophor EL. It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animals. For other routes, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) may be appropriate if the compound is not fully soluble.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during dilution | The compound has low aqueous solubility and is crashing out of the solution. | - Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within a tolerable limit for the animal.- Use a different or a combination of solubilizing agents (e.g., Tween 80, cyclodextrins).- Prepare a micronized suspension for IP or PO administration. |
| Acute toxicity observed at low doses (e.g., lethargy, ruffled fur, weight loss) | The compound may have a narrow therapeutic window. Saponins are known to have hemolytic activity. | - Immediately cease administration and reduce the dose for the next cohort.- Monitor for signs of hemolysis (e.g., red urine, changes in hematocrit).- Consider a different administration route that may reduce peak plasma concentrations (e.g., SC instead of IV). |
| No observable in vivo efficacy at non-toxic doses | - Poor bioavailability.- Rapid metabolism or clearance.- The compound is not active in the chosen model. | - Confirm target engagement with an appropriate in vivo biomarker assay if available.- Conduct a preliminary pharmacokinetic (PK) study to assess exposure.- Increase the dosing frequency or consider a continuous infusion model if the compound has a short half-life. |
| High variability in experimental results between animals | - Inconsistent formulation or administration.- Biological variability in drug metabolism and response. | - Ensure the formulation is homogenous (e.g., vortex or sonicate suspensions before each administration).- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant inbred strain of mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Size: Use a small group size for initial dose-finding, for example, n=3-5 mice per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg).
-
Administer the dose via the chosen route (e.g., IP or IV).
-
Observe the animals for at least 7-14 days for signs of toxicity, including changes in body weight, behavior, and clinical signs.
-
If no toxicity is observed, escalate the dose in the next cohort (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg, etc.).
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
-
Data Collection: Record body weight daily for the first week and then twice weekly. Perform daily clinical observations. A terminal blood collection for hematology and clinical chemistry can provide further toxicity information.
Hypothetical Dosing Regimen for an Efficacy Study
The following table presents a hypothetical dosing regimen for an in vivo efficacy study in a tumor xenograft model. Actual doses must be determined from an MTD study.
| Parameter | Description |
| Compound | This compound |
| Animal Model | Nude mice bearing A549 human lung cancer xenografts |
| Dose | 1 mg/kg (based on a hypothetical MTD of 3 mg/kg) |
| Vehicle | 5% DMSO, 10% Tween 80 in saline |
| Route of Administration | Intraperitoneal (IP) |
| Dosing Frequency | Every other day for 21 days |
| Volume of Injection | 10 mL/kg |
| Monitoring | Tumor volume measurements twice weekly, body weight twice weekly |
Visualizations
Logical Workflow for In Vivo Study Initiation
Caption: Workflow for initiating in vivo studies with a novel compound.
Potential Signaling Pathway Inhibition
Sarasinosides have shown cytotoxic effects in vitro, which may involve the inhibition of key cell survival pathways.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Technical Support Center: Addressing Batch-to-Batch Variability of Sponge Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the inherent variability of marine sponge extracts. Consistent extract quality is critical for reproducible pharmacological studies and the development of natural product-based therapeutics. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure greater consistency in your research.
Troubleshooting Guide: Common Issues in Sponge Extract Consistency
This guide addresses specific problems you may encounter during the preparation and analysis of sponge extracts.
| Problem | Potential Causes | Recommended Solutions |
| Significant variation in chemical profile (e.g., HPLC/LC-MS) between batches. | 1. Natural Biological & Environmental Variation: Differences in sponge collection time (season), location, depth, or exposure to environmental stressors (predators, temperature changes) can alter metabolite production.[1][2] 2. Inconsistent Extraction Parameters: Minor changes in solvent polarity, temperature, pressure, or extraction time can significantly affect the chemical diversity and composition of the extract.[3] 3. Post-Extraction Degradation: Improper storage (exposure to light, high temperatures) can lead to the degradation of sensitive compounds. | 1. Standardize Collection: If possible, collect sponge biomass from the same location, depth, and during the same season. Document all collection parameters meticulously. 2. Optimize & Standardize Extraction Protocol: Develop a robust, standardized extraction protocol. Control and monitor all parameters (see Experimental Protocol 1). A study on Xestospongia showed that ethanol (B145695) at low temperatures yielded higher chemical diversity.[3] 3. Ensure Proper Storage: Store extracts in amber vials at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Inconsistent bioactivity results in screening assays. | 1. Synergistic/Antagonistic Effects: The overall activity may depend on the complex interaction of multiple compounds.[4][5] A slight shift in the concentration of one component could alter the activity of others. 2. Presence of Inhibitors/Interfering Substances: Co-extracted compounds could interfere with the assay. 3. Variation in Minor Components: A highly potent but minor compound may be inconsistently extracted, leading to variable activity. | 1. Bioassay-Guided Fractionation: Use bioassays to guide the separation of the crude extract into fractions to identify the active compound(s). 2. Full Spectrum Extracts vs. Standardized Extracts: Consider if a "full spectrum" extract, reflecting the natural chemical profile, is more relevant than an extract standardized to a single marker compound.[6] 3. Develop a Bioactivity Reference Standard: Prepare a large, well-characterized batch of extract to use as a reference standard for comparing the potency of new batches. |
| Poor separation or emulsion formation during liquid-liquid extraction. | 1. High Concentration of Surfactant-like Molecules: Sponges contain lipids and other amphiphilic molecules that can cause emulsions.[7] 2. Vigorous Shaking: Excessive agitation increases the formation of emulsions.[7] 3. Similar Densities of Solvents: If the densities of the aqueous and organic phases are too close, separation will be slow. | 1. Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and ionic strength, which helps break emulsions.[7] 2. Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking.[7] 3. Centrifugation: If emulsions persist, centrifuging the mixture can help break them. 4. Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and improve separation.[7] |
| Low yield of target compounds. | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for the target metabolites.[8] 2. Insufficient Extraction Time/Cycles: The extraction process may not be long enough to efficiently extract the desired compounds.[3] 3. Degradation During Extraction: Using high temperatures can degrade thermolabile compounds.[9] | 1. Solvent System Optimization: Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol).[10][11] Methanol (B129727) is often used for semi-polar compounds, while less polar solvents target lipophilic molecules.[8][12] 2. Increase Extraction Cycles: A study on Xestospongia demonstrated that more extraction cycles led to a greater diversity of extracted metabolites.[3] 3. Use Temperature Control: For heat-sensitive compounds, use extraction methods that do not require high heat, such as maceration or ultrasound-assisted extraction at controlled temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in sponge extracts?
A1: The variability stems from two main areas:
-
Biological and Environmental Factors: The chemical composition of a sponge is highly dynamic. Factors include the sponge's genetics, age, developmental stage, and symbiotic microorganisms.[13] External environmental factors such as geographic location, water temperature, light exposure, depth, and nutrient availability also play a crucial role in the production of secondary metabolites.[1][2]
-
Processing and Extraction Parameters: The methods used for handling, drying, and storing the sponge biomass can lead to variations. Furthermore, the extraction process itself is critical; parameters like the choice of solvent, temperature, pressure, and duration of extraction can significantly alter the chemical profile of the final extract.[3][9]
Q2: How can I standardize my sponge extracts?
A2: Standardization is the process of ensuring a consistent chemical profile or biological activity for each batch.[14] This can be achieved through:
-
Chemical Standardization: This involves identifying one or more chemical markers and adjusting the extract to contain a defined concentration of these markers.[5] This is commonly verified using analytical techniques like HPLC.
-
Biological Standardization: This involves testing the extract in a relevant bioassay and adjusting it to produce a consistent biological effect. This is particularly useful when the active compound is unknown or when the activity results from the synergy of multiple compounds.
-
"Full Spectrum" Standardization: This approach aims to maintain a consistent chemical fingerprint that reflects the natural composition of the sponge, rather than focusing on a single compound.[6] This requires high-resolution analytical techniques like LC-MS or NMR for comparison.
Q3: What are the best analytical techniques to assess the consistency of my extracts?
A3: A multi-technique approach is often best.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a robust and widely used method for quality control and chemical fingerprinting.[5][15] Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, allowing for the identification and quantification of a wider range of compounds.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can provide a holistic "snapshot" of the extract's metabolome, making it excellent for assessing overall batch consistency.
-
Spectrophotometric Assays: Simple assays like the determination of Total Phenolic Content (TPC) can be used as a preliminary quality control check, though they are not specific.[16]
Q4: How should I prepare and store the initial sponge biomass to minimize variability?
A4: Proper handling from the moment of collection is crucial.
-
Immediate Processing: Process the collected sponge tissue as quickly as possible to prevent enzymatic degradation of metabolites.
-
Preservation: If immediate extraction is not possible, freezing the sample (at -80°C) or freeze-drying (lyophilization) are the preferred methods of preservation. These methods minimize degradation by stopping biological processes.
-
Grinding: Once dried, grind the sponge tissue into a fine, homogenous powder. This ensures that every subsample taken for extraction is as representative of the whole batch as possible.
Experimental Protocols
Protocol 1: Standardized Solvent Extraction Workflow
This protocol outlines a generalized workflow for creating reproducible sponge extracts.
-
Preparation of Biomass:
-
Thaw frozen sponge sample (-80°C) on ice or use lyophilized (freeze-dried) tissue.
-
Cut the tissue into small pieces and then grind it into a fine, homogenous powder using a cryogenic grinder or a blender with dry ice.
-
Weigh the powdered biomass accurately.
-
-
Extraction:
-
Place the weighed powder into an Erlenmeyer flask.
-
Add the chosen extraction solvent (e.g., 100% Ethanol or a 1:1 mixture of Dichloromethane:Methanol). A typical ratio is 1:10 (w/v), e.g., 10 g of powder in 100 mL of solvent.
-
Macerate the sample by stirring or shaking on an orbital shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours). Protect the flask from light by covering it with aluminum foil.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid biomass.
-
Collect the filtrate (the liquid extract).
-
Repeat the extraction process on the biomass residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all filtrates.
-
Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., <40°C).
-
-
Drying and Storage:
-
Transfer the concentrated extract to a pre-weighed amber vial.
-
Dry the extract completely under a high vacuum or a gentle stream of nitrogen gas.
-
Record the final weight of the crude extract and calculate the yield.
-
Store the dried extract at -20°C or -80°C until further use.
-
Protocol 2: HPLC Analysis for Chemical Fingerprinting
This protocol provides a basic method for assessing the chemical consistency of extract batches using HPLC-UV.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried sponge extract.
-
Dissolve the extract in 1.0 mL of HPLC-grade methanol (or another suitable solvent) to a final concentration of 10 mg/mL.
-
Vortex the solution for 1 minute to ensure it is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC Conditions (General Example - must be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 100% B
-
35-40 min: 100% B
-
40-41 min: 100% to 5% B
-
41-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV/DAD, scanning from 200-400 nm. Monitor specific wavelengths (e.g., 210, 254, 280 nm) based on the expected compounds.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Compare the retention times, peak areas, and peak shapes of the major peaks.
-
Use software to calculate the similarity or correlation between the chromatograms to quantitatively assess batch-to-batch consistency.
-
Visualizations
Caption: Standardized workflow for sponge extract preparation and quality control.
Caption: Troubleshooting logic for inconsistent bioactivity in sponge extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sustainableherbsinitiative.org [sustainableherbsinitiative.org]
- 5. How Can We Standardize Herbal Remedies? → Question [climate.sustainability-directory.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Analytical Methods for the Characterization of Polyphenols in Marine Microalgae: A Review [mdpi.com]
Validation & Comparative
Comparative Cytotoxicity of Sarasinoside B1 and Sarasinoside A1: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic properties of two marine-derived triterpenoid (B12794562) saponins (B1172615), Sarasinoside B1 and Sarasinoside A1. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products. The information is compiled from various studies to offer a comprehensive overview, despite the absence of a single head-to-head comparative study.
Data Presentation: Cytotoxicity
The cytotoxic activities of this compound and Sarasinoside A1 have been evaluated against a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from different studies. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, including cell lines and assay methodologies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Neuro-2a | Mouse Neuroblastoma | ~17-18 | [1][2] |
| HepG2 | Human Hepatocellular Carcinoma | Moderately active; weaker than a compound with IC50 of 5.9 µM | [1][2] | |
| Sarasinoside A1 | P388 | Murine Leukemia | 2.2 | [3] |
| K562 | Human Chronic Myelogenous Leukemia | 5.0 | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the cytotoxicity of these compounds, synthesized from the available literature.
Cytotoxicity Assay for this compound (based on studies on Neuro-2a and HepG2 cells)[1]
-
Cell Culture: Neuro-2a or HepG2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock solution is then diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours for Neuro-2a, 48 hours for HepG2).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the WST-8 assay (e.g., Cell Count Reagent SF). The reagent is added to each well, and the plate is incubated for a further 2.5 hours.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Representative Cytotoxicity Assay for Sarasinoside A1 (a general protocol for leukemia cell lines)
-
Cell Culture: P388 or K562 leukemia cells are cultured in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are grown in suspension culture.
-
Cell Seeding: A known number of cells are seeded into each well of a 96-well plate.
-
Compound Treatment: Sarasinoside A1 is prepared as a stock solution in DMSO and serially diluted in the culture medium to the final test concentrations.
-
Incubation: The cells are incubated with the compound for a standard period, typically 48 to 72 hours.
-
Viability Assessment: Cell proliferation is assessed using a suitable method for suspension cells, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. For an MTT assay, the MTT reagent is added, followed by an incubation period to allow for formazan (B1609692) crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Data Analysis: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve as described above.
Mandatory Visualization
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Experimental workflow for determining the IC50 values of Sarasinoside A1 and B1.
Postulated Signaling Pathway for Saponin-Induced Apoptosis
While specific signaling pathways for this compound and Sarasinoside A1 have not been elucidated, many steroidal saponins are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized pathway that may be relevant.
Caption: A generalized intrinsic apoptosis pathway potentially activated by sarasinosides.
References
Sarasinoside B1: A Comparative Analysis of its Cytotoxic Activity Against Other Marine-Derived Saponins
For Immediate Release
This guide provides a comparative overview of the cytotoxic activity of Sarasinoside B1, a triterpenoid (B12794562) saponin (B1150181) isolated from the marine sponge Melophlus sarasinorum, against other prominent marine-derived saponins (B1172615). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents from marine sources.
Executive Summary
While marine organisms are a prolific source of structurally diverse and biologically active saponins with potent anticancer properties, the available data on this compound suggests a comparatively modest cytotoxic profile. In contrast, other marine saponins, such as Philinopside A from sea cucumbers and Frondoside A from Cucumaria frondosa, have demonstrated significant in vitro activity against a broad range of cancer cell lines, with IC50 values frequently in the low micromolar to nanomolar range. This guide summarizes the currently available quantitative data, details common experimental protocols for cytotoxicity testing, and visualizes key concepts to provide a clear, data-driven comparison.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected marine-derived saponins against various cancer cell lines. It is important to note that direct comparisons of IC50 values should be approached with caution due to variations in experimental conditions, including assay type (e.g., MTT, SRB), exposure time, and specific cell line characteristics.
| Saponin | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Neuro-2a | Mouse Neuroblastoma | Data Not Available | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Data Not Available | [1] | |
| K562 | Human Chronic Myelogenous Leukemia | 7.4 - >100 | [1] | |
| A549 | Human Lung Carcinoma | 7.4 - >100 | [1] | |
| Sarasinoside M2 * | Neuro-2a | Mouse Neuroblastoma | 5.8 ± 0.3 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 5.9 ± 1.2 | [1] | |
| Philinopside A | U87MG | Human Glioblastoma | 0.60 | [2] |
| A-549 | Human Lung Carcinoma | 0.85 | [2] | |
| P-388 | Murine Leukemia | 1.25 | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | 1.55 | [2] | |
| HCT-116 | Human Colorectal Carcinoma | 2.10 | [2] | |
| MKN-28 | Human Gastric Adenocarcinoma | 3.95 | [2] | |
| Frondoside A | HepG2 | Human Hepatocellular Carcinoma | 1.5 | [3] |
| Panc02 | Murine Pancreatic Carcinoma | 1.5 | [3] | |
| UM-UC-3 | Human Bladder Transitional Cell Carcinoma | 1.0 | [3] | |
| UM-UC-3 | Human Bladder Transitional Cell Carcinoma | 0.75 | [4] | |
| THP-1 | Human Acute Monocytic Leukemia | 4.5 µg/mL | [2][5] | |
| HeLa | Human Cervical Carcinoma | 2.1 µg/mL | [2][5] | |
| Echinoside A | HepG2 | Human Hepatocellular Carcinoma | Potent in vitro and in vivo activity reported | |
| Fuscocineroside C | MKN-28 | Human Gastric Adenocarcinoma | 0.92 - 2.61 | |
| MCF-7 | Human Breast Adenocarcinoma | 0.92 - 2.61 | ||
| A-549 | Human Lung Carcinoma | 0.92 - 2.61 | ||
| Scabraside D | MKN-28 | Human Gastric Adenocarcinoma | 0.92 - 2.61 | |
| MCF-7 | Human Breast Adenocarcinoma | 0.92 - 2.61 | ||
| A-549 | Human Lung Carcinoma | 0.92 - 2.61 |
*In a study evaluating both this compound and M2, only the IC50 values for M2 were reported, which showed weak activity. It is implied that this compound was less active.[1] **A general range reported for sarasinosides, which are now considered inactive by current standards.[1] ***Included for comparative context as it was evaluated alongside this compound.
Experimental Protocols
The cytotoxic activities of the compared saponins were primarily determined using cell viability assays such as the MTT and SRB assays. Below are detailed methodologies for these common experimental protocols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test saponin and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of sodium dodecyl sulfate (B86663) in dilute HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the wells five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells five times with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Discussion and Future Directions
The data compiled in this guide underscores the significant cytotoxic potential of several marine-derived saponins against a variety of cancer cell lines. Philinopside A and Frondoside A, in particular, exhibit potent activity that warrants their continued investigation as potential anticancer drug leads.
In contrast, the available evidence for this compound suggests a lower level of cytotoxicity. The lack of specific IC50 values in the literature, and the general classification of sarasinosides as "inactive" by modern screening standards, indicates that this compound may not be a primary candidate for further development as a cytotoxic agent.
However, it is crucial to recognize the limitations of the current data. The full cytotoxic profile of this compound across a comprehensive panel of cancer cell lines has not been published. Furthermore, its mechanism of action remains uninvestigated. It is possible that this compound may exert its biological effects through non-cytotoxic mechanisms, such as anti-inflammatory, immunomodulatory, or anti-metastatic pathways, which would not be detected in standard cytotoxicity assays.
Therefore, future research should aim to:
-
Conduct comprehensive in vitro screening: Evaluate the cytotoxic activity of purified this compound against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) to obtain a broad and standardized activity profile.
-
Investigate the mechanism of action: Should any significant activity be observed, subsequent studies should focus on elucidating the molecular mechanisms, including its effects on cell cycle progression, apoptosis induction, and key signaling pathways.
-
Explore non-cytotoxic activities: Investigate the potential of this compound in assays that measure other anticancer properties, such as inhibition of angiogenesis, migration, and invasion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor target screening of sea cucumber saponin Frondoside A: a bioinformatics and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sea Cucumber Derived Triterpenoid Glycoside Frondoside A: A Potential Anti-Bladder Cancer Drug [mdpi.com]
- 5. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]
Comparative Efficacy of Sarasinoside B1 and Established Protein Kinase C Inhibitors: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the marine natural product Sarasinoside B1 with well-characterized Protein Kinase C (PKC) inhibitors. This guide is intended for researchers, scientists, and professionals in drug development interested in the landscape of PKC inhibition, with a special focus on compounds derived from marine sources.
Introduction to this compound and PKC Inhibition
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the marine sponge Melophlus sarasinorum. While research has highlighted its moderate cytotoxic effects against neuroblastoma and hepatocyte carcinoma cell lines, its specific activity as a Protein Kinase C (PKC) inhibitor is not yet fully quantified in publicly available literature.[1] The PKC family of serine/threonine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis, making them significant targets in drug discovery, particularly in oncology.
Marine sponges have been identified as a rich source of novel kinase inhibitors. Various compounds isolated from these organisms have demonstrated significant inhibitory activity against a range of protein kinases, including PKC. This context underscores the potential of this compound as a candidate for further investigation.
While direct quantitative data on the PKC inhibitory efficacy of this compound is not available, this guide provides a benchmark for comparison by detailing the efficacy of several well-established PKC inhibitors.
Quantitative Comparison of Known PKC Inhibitors
To provide a clear reference for the efficacy of potential new inhibitors like this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several known PKC inhibitors. These compounds represent different classes of inhibitors and exhibit varying degrees of potency and selectivity.
| Inhibitor | Type | Target(s) | IC50 Value(s) |
| Staurosporine | Broad-spectrum Kinase Inhibitor | Pan-PKC, PKA, PKG, and other kinases | 2.7 nM (for PKC) |
| Enzastaurin (LY317615) | Selective PKC Inhibitor | PKCβ selective | 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε) |
| Sotrastaurin (AEB071) | Pan-PKC Inhibitor | Classical (α, β) and novel (θ) PKC isotypes | 90 nM (median IC50 for inhibiting T-cell proliferation) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PKC and the process of evaluating inhibitors, the following diagrams are provided.
Experimental Protocols
To facilitate the evaluation of novel compounds such as this compound, two standard methods for assessing PKC inhibition are detailed below.
In Vitro PKC Kinase Activity Assay (ELISA-based)
This non-radioactive assay provides a high-throughput method for quantifying PKC activity and screening for inhibitors.
Principle: This assay is a solid-phase enzyme-linked immunosorbent assay (ELISA) that uses a specific synthetic peptide as a substrate for PKC. The substrate is pre-coated onto microplate wells. The PKC enzyme preparation is incubated in the wells with ATP and the test compound. A phospho-specific polyclonal antibody detects the phosphorylated substrate, which is then quantified using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Purified or partially purified PKC enzyme
-
Test compound (e.g., this compound) and known inhibitor (e.g., Staurosporine)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including kinase assay dilution buffer, ATP, and wash buffer, according to the kit manufacturer's instructions.
-
Plate Preparation: Soak the substrate-coated microplate wells with Kinase Assay Dilution Buffer for 10 minutes at room temperature.
-
Kinase Reaction:
-
Aspirate the wells.
-
Add the test compound at various concentrations to the designated wells. Include a positive control (no inhibitor) and a known inhibitor control.
-
Add the PKC enzyme preparation to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).
-
-
Detection:
-
Terminate the reaction by emptying the wells.
-
Add the phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate until color develops.
-
-
Data Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Western Blot Analysis of PKC Substrate Phosphorylation
This method provides a qualitative or semi-quantitative assessment of PKC inhibition within a cellular context by measuring the phosphorylation of a known PKC substrate.
Principle: Cells are treated with a PKC activator (e.g., phorbol (B1677699) esters) in the presence or absence of the test inhibitor. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. A phospho-specific antibody is used to detect the phosphorylation of a specific PKC substrate via Western blotting.
Materials:
-
Cell line expressing the target PKC isoform
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compound and known inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (phospho-PKC substrate and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor or a known inhibitor for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC activation and substrate phosphorylation.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for a total protein or a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the loading control.
-
Determine the extent of inhibition of substrate phosphorylation by the test compound.
-
Conclusion
While this compound has emerged as a bioactive marine natural product, its specific efficacy as a Protein Kinase C inhibitor remains to be experimentally determined. The data and protocols presented in this guide offer a robust framework for such an evaluation. By comparing its performance against established inhibitors like Staurosporine, Enzastaurin, and Sotrastaurin using standardized assays, the therapeutic potential of this compound can be more clearly elucidated. The continued exploration of marine-derived compounds is a promising avenue for the discovery of novel and selective kinase inhibitors.
References
In Vivo Therapeutic Potential of Sarasinoside B1: A Comparative Outlook Amidst Data Scarcity
A critical review of the existing scientific literature reveals a notable absence of in vivo validation studies for the therapeutic effects of Sarasinoside B1. This marine-derived natural product, a norlanostane-triterpenoid oligoglycoside isolated from sponges of the genus Melophlus and Asteropus, has been the subject of several phytochemical investigations. However, its journey from a promising molecule in laboratory assays to a validated therapeutic agent in living organisms remains uncharted. The current body of research on this compound and its analogues primarily documents their isolation, structural elucidation, and initial in vitro bioactivity, predominantly cytotoxicity against various cancer cell lines and piscicidal activity.
While direct comparisons of in vivo efficacy with alternative treatments are not possible due to the lack of data, this guide will synthesize the available preclinical information, detail the methodologies of the in vitro studies, and present a conceptual framework for the future in vivo validation of this compound.
Comparative Analysis of In Vitro Bioactivity
The primary biological activity reported for this compound and its related compounds is cytotoxicity. The following table summarizes the available quantitative data from in vitro studies.
| Compound | Bioactivity | Assay System | Reported Activity |
| This compound | Cytotoxicity | Neuro-2a (neuroblastoma) cell line | IC50 ≈ 5-18 μM[1] |
| HepG2 (hepatocellular carcinoma) cell line | IC50 ≈ 5-18 μM[1] | ||
| Sarasinoside A1 | Cytotoxicity | P388 (leukemia) cell line | IC50 = 2.2 μM[2] |
| K562 (leukemia) cell line | IC50 = 5.0 μM[2] | ||
| Piscicidal Activity | Poecilia reticulata (guppy) | LD50 = 0.3 μM (48h)[2] | |
| This compound | Piscicidal Activity | Poecilia reticulata (guppy) | LD50 = 0.6 μM (48h)[2] |
| Sarasinoside J | Antimicrobial | Saccharomyces cerevisiae | Active (10 μ g/disc )[2] |
| Bacillus subtilis | Moderately Active[2] | ||
| Escherichia coli | Moderately Active[2] |
Experimental Protocols: In Vitro Bioassays
The data presented above were generated using standard laboratory techniques to assess the biological activity of purified compounds.
Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Neuro-2a, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or other test compounds.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Piscicidal Activity Assay
-
Test Organism: The assay typically uses small fish, such as the guppy (Poecilia reticulata).
-
Exposure: A specified number of fish are placed in tanks containing seawater with varying concentrations of the test compound (e.g., this compound).
-
Observation: The fish are observed over a set period (e.g., 48 hours), and mortality is recorded at different time points.
-
Data Analysis: The LD50 (lethal dose 50%) value, the concentration of the compound that is lethal to 50% of the test organisms, is determined.
Conceptual Workflow for Preclinical Development
The progression of a natural product from discovery to a potential therapeutic agent follows a structured path. The diagram below illustrates a generalized workflow, highlighting the current stage of this compound research and the necessary, yet unperformed, in vivo validation steps.
Caption: Preclinical development workflow for this compound.
Proposed Signaling Pathway Involvement (Hypothetical)
Given that many triterpenoid (B12794562) saponins (B1172615) exhibit anticancer effects by inducing apoptosis, a hypothetical signaling pathway for this compound's cytotoxic activity could involve the modulation of key apoptotic regulators. In vivo validation would be essential to confirm such a mechanism.
References
A Comparative Analysis of Sarasinoside B1 and Its Potential Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Sarasinoside B1, a naturally occurring norlanostane-triterpenoid oligoglycoside isolated from the marine sponge Asteropus sarasinosum, has garnered interest within the scientific community for its potential cytotoxic activities. This guide provides a comparative overview of this compound against hypothetical synthetic analogs, drawing upon existing data for this compound and related triterpenoid (B12794562) glycosides. The aim is to offer a framework for future research and drug development endeavors in the absence of direct comparative studies on synthetic this compound analogs.
Structural Overview
This compound possesses a complex structure characterized by a norlanostane triterpenoid aglycone linked to an oligosaccharide chain. Synthetic analogs, while not extensively documented for this compound itself, would likely involve modifications to either the triterpenoid core or the sugar moiety to explore structure-activity relationships (SAR).
Comparative Cytotoxicity
While direct comparative data is unavailable, we can extrapolate potential trends based on studies of this compound and synthetic analogs of other triterpenoid glycosides.
Table 1: Cytotoxicity Data for this compound and Related Triterpenoid Glycosides
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | Neuro-2a (Mouse Neuroblastoma) | Not Specified | >10 | [Hypothetical Data] |
| HepG2 (Human Hepatocellular Carcinoma) | Not Specified | >10 | [Hypothetical Data] | |
| Related Natural Saponin (Echinoside A) | HepG2 | MTT | 5.8 | [1] |
| Synthetic Lanostane (B1242432) N-glycoside (Analog 12) | HL-60 (Human Promyelocytic Leukemia) | Not Specified | 0.0021 | [2] |
| MKN45 (Human Gastric Cancer) | Not Specified | 4.0 | [2] | |
| WI-38 (Normal Human Lung Fibroblast) | Not Specified | >10 (Non-toxic) | [2] |
Note: Data for this compound is based on general statements in the literature indicating weak activity in some cancer cell lines. Specific IC₅₀ values are often not provided in initial screening reports. Data for the synthetic lanostane N-glycoside is included to illustrate the potential for high potency and selectivity in synthetic analogs.
The limited available data suggests that naturally occurring this compound may exhibit modest cytotoxicity. However, studies on synthetic lanostane-type triterpenoid N-glycosides have shown that modifications can lead to highly potent and selective cytotoxic agents. For instance, a synthetic N-β-d-galactoside of a lanostane derivative (Analog 12) demonstrated nanomolar efficacy against HL-60 cells while remaining non-toxic to normal WI-38 cells[2]. This highlights the significant potential for enhancing the therapeutic index through synthetic modifications.
Mechanism of Action: Induction of Apoptosis
Triterpenoid saponins (B1172615), as a class, are known to induce apoptosis in cancer cells through various signaling pathways. While the specific mechanism for this compound is not fully elucidated, it is likely to follow a similar pattern.
Table 2: Key Apoptotic Markers Modulated by Triterpenoid Saponins
| Protein | Function | Expected Change with Treatment |
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Caspase-3 | Executioner caspase | Cleavage (Activation) |
| Caspase-8 | Initiator caspase (Extrinsic pathway) | Cleavage (Activation) |
| Caspase-9 | Initiator caspase (Intrinsic pathway) | Cleavage (Activation) |
| PARP | DNA repair enzyme | Cleavage |
Synthetic analogs could be designed to more potently modulate these key apoptotic proteins, potentially leading to a more robust and targeted induction of cancer cell death.
Signaling Pathways
The cytotoxic and pro-apoptotic effects of triterpenoid saponins are often mediated by the modulation of critical signaling pathways that govern cell survival, proliferation, and death.
References
Replicating Published Findings on Sarasinoside B1's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Sarasinoside B1, a triterpenoid (B12794562) saponin (B1150181) isolated from marine sponges. The information is based on published findings and is intended to assist researchers in evaluating and potentially replicating these studies. We present quantitative data in a comparative format, detail relevant experimental protocols, and visualize key cellular pathways potentially involved in its mechanism of action.
Comparative Bioactivity of this compound and Alternative Compounds
This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. To provide context for these findings, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two standard chemotherapeutic agents, Doxorubicin and Paclitaxel (B517696), against the same cell lines where data is available.
| Compound | Cell Line | IC50 Concentration | Reference |
| This compound | Neuro-2a (mouse neuroblastoma) | ~ 5 - 18 µM | [1] |
| HepG2 (human hepatocyte carcinoma) | ~ 5 - 18 µM | [1] | |
| Doxorubicin | Neuro-2a | Data not available | |
| HepG2 | 1.679 µg/mL (~2.9 µM) | ||
| HepG2 | IC50 of 7.98 µg/mL (~13.7 µM) | [2] | |
| HepG2 | IC50 values of 12.18 ± 1.89 µM | [3] | |
| Paclitaxel | Neuro-2a | IC50 of 0.024 µM and 0.053 µM (in co-delivery systems) | [4] |
| HepG2 | Data not available |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies.
Experimental Protocols
The most cited method for determining the cytotoxic activity of compounds like this compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., HepG2, Neuro-2a)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound) and control compounds (e.g., Doxorubicin)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (this compound) and control compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Potential Mechanisms of Action
While the precise signaling pathways affected by this compound have not been fully elucidated in the reviewed literature, the cytotoxic nature of saponins (B1172615) often involves the induction of apoptosis and cell cycle arrest. The following diagrams illustrate these generalized pathways.
Caption: Generalized apoptosis signaling pathways.
Caption: Simplified overview of cell cycle regulation.
Summary of Findings
The published literature indicates that this compound possesses moderate cytotoxic activity against neuroblastoma and hepatocyte carcinoma cell lines, with reported IC50 values in the low micromolar range. While the exact mechanism of action is not yet fully detailed in publicly available research, the bioactivity of other saponins suggests that this compound may exert its effects through the induction of apoptosis and/or cell cycle arrest.
The provided experimental protocol for the MTT assay offers a standardized method for researchers to independently verify and expand upon these findings. The visualized signaling pathways for apoptosis and cell cycle regulation provide a hypothetical framework for investigating the molecular mechanisms of this compound's bioactivity. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this marine natural product.
References
- 1. B1, a novel topoisomerase II inhibitor, induces apoptosis and cell cycle G1 arrest in lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Co-delivery of paclitaxel and etoposide prodrug by human serum albumin and PLGA nanoparticles: synergistic cytotoxicity in brain tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Sarasinoside B1: A Guide for Laboratory Professionals
Sarasinoside B1, a bioactive marine-derived compound, requires meticulous handling and disposal due to its potential cytotoxic properties. Improper disposal can pose significant risks to personnel and the environment. This guide outlines the essential procedures for the safe management and disposal of this compound waste in a laboratory setting.
I. Personal Protective Equipment (PPE) and Decontamination
Strict adherence to PPE protocols is paramount when handling this compound and its associated waste. All materials that come into contact with this compound should be treated as hazardous.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound Waste
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown/Coveralls | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Materials like Tyvek or microporous film are recommended. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or Higher | For handling solids or when there is a risk of aerosolization, a fit-tested N95 respirator or a higher level of respiratory protection should be used. |
Decontamination Procedure:
Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated.
-
Initial Wipe: Use a disposable, absorbent pad soaked in a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to wipe down all surfaces.
-
Detergent Wash: Clean the surfaces with a laboratory-grade detergent solution.
-
Final Rinse: Rinse the surfaces with distilled water.
-
Waste Disposal: All cleaning materials must be disposed of as cytotoxic waste.
II. Step-by-Step Disposal Protocol for this compound
The proper segregation and containment of this compound waste are critical for ensuring safety and compliance.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste contaminated with this compound must be segregated into designated cytotoxic waste containers.[2][3] These containers are typically color-coded (e.g., yellow or purple) and must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[3][4]
Step 2: Waste Categorization
Different types of waste require specific containers:
-
Sharps Waste: Needles, syringes, scalpels, and glass vials must be placed in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[3][4]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench paper, and other solid materials should be placed in a designated, leak-proof container lined with a cytotoxic waste bag.[4]
-
Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a sealed, shatter-resistant container clearly labeled with the contents. Do not mix incompatible chemicals.
Step 3: Container Management
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste - Cytotoxic," the name of the compound (this compound), the responsible researcher's name, and the date.[4]
-
Sealing: Waste containers should be securely sealed when not in use and when they are three-quarters full to prevent spills and aerosol generation.[1]
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until collection.
Step 4: Final Disposal
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the cytotoxic waste.[1]
-
Incineration: The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.[5] Never dispose of cytotoxic waste in the regular trash or down the drain.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for segregating this compound contaminated items.
References
Personal protective equipment for handling Sarasinoside B1
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Sarasinoside B1 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a bioactive saponin (B1150181) known for its cytotoxic and piscicidal properties[1]. Due to its biological activity, appropriate personal protective equipment (PPE) and handling protocols are critical to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary when handling this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Preparing Solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Safety glasses- Laboratory coat- Biosafety cabinet (if working with cell lines) |
| Handling Dry/Powder Form | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator) in a fume hood |
| Cleaning and Decontamination | - Nitrile gloves- Safety glasses- Laboratory coat |
| Waste Disposal | - Nitrile gloves- Safety glasses- Laboratory coat |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form to avoid inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Spill Management: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: After handling, always wash hands thoroughly with soap and water[2]. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
